molecular formula C20H31N3O B15544582 SRI-011381-d5

SRI-011381-d5

货号: B15544582
分子量: 334.5 g/mol
InChI 键: LNOPAJNGRAPFKZ-DYVTXVBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SRI-011381-d5 is a useful research compound. Its molecular formula is C20H31N3O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H31N3O

分子量

334.5 g/mol

IUPAC 名称

3-cyclohexyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-(piperidin-4-ylmethyl)urea

InChI

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24)/i1D,3D,4D,7D,8D

InChI 键

LNOPAJNGRAPFKZ-DYVTXVBDSA-N

产品来源

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381-d5 is a deuterated analog of SRI-011381 (also known as C381), a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Deuteration is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound, such as metabolic stability, without altering its fundamental mechanism of action. This guide provides a detailed overview of the core mechanism of SRI-011381, which involves a unique interplay between lysosomal function and the canonical TGF-β/SMAD signaling cascade. The information presented is based on the non-deuterated parent compound, SRI-011381, and is expected to be directly applicable to this compound.

Core Mechanism of Action: Lysosome-Mediated TGF-β Signaling Agonism

The primary mechanism of action of SRI-011381 is the activation of the TGF-β signaling pathway. Unlike conventional agonists that might directly interact with TGF-β receptors, SRI-011381 employs an indirect and novel mechanism centered on the modulation of lysosomal activity.

The compound physically targets the lysosome, where it interacts with the vacuolar-type H+-ATPase (v-ATPase).[1] This interaction stimulates the proton-pumping activity of v-ATPase, leading to increased acidification of the lysosomal lumen.[1][2][3] Enhanced lysosomal acidification improves the organelle's degradative capacity and resilience to damage.[4][5]

The precise molecular events that link this lysosomal activation to the TGF-β signaling pathway are still under investigation but are thought to involve crosstalk with other signaling pathways such as mTOR, Wnt, and Notch, and may also involve Beclin-1, a key protein in autophagy that can mediate the recycling of TGF-β receptors.[1] The ultimate downstream effect is the activation of the canonical TGF-β/SMAD pathway, characterized by the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3).[6][7] These phosphorylated SMAD proteins then translocate to the nucleus to regulate the transcription of target genes, leading to the observed neuroprotective and anti-inflammatory effects of the compound.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by SRI-011381.

SRI_011381_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus TGF-beta TGF-beta TGFBR TGF-β Receptor (TβRI/TβRII) TGF-beta->TGFBR SRI_011381 SRI-011381 Lysosome Lysosome SRI_011381->Lysosome Targets vATPase v-ATPase SRI_011381->vATPase Stimulates H_ion H+ vATPase->H_ion Pumps Acidification Lysosomal Acidification H_ion->Acidification Acidification->TGFBR Activates Pathway (Indirect) SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Translocates & Activates

Proposed mechanism of SRI-011381 action.

Quantitative Data

While specific EC50 or binding affinity (Kd) values for SRI-011381 are not widely published, its biological activity has been quantified through various functional assays. The compound is typically used at a concentration of 10 µM in in-vitro cell-based assays to achieve robust activation of TGF-β signaling.[4][6][7] In vivo studies have demonstrated its efficacy at doses of 30 mg/kg.

ParameterValue/ConcentrationAssay TypeOrganism/Cell LineReference
In-Vitro Activity
TGF-β Signaling Activation10 µMFunctional Assay (e.g., pSMAD2/3 Western Blot)Mouse Lung Fibroblasts, Human PBMCs, HSFBs[4][6][7]
Lysosomal AcidificationDose-dependent increaseLive-cell imaging (Lysosensor probe)K562 cells[2]
In-Vivo Activity
Neuroprotective Effects30 mg/kg (i.p.)Experimental Autoimmune Encephalomyelitis (EAE) modelMouse[8]
Oral Bioavailability~48%Pharmacokinetic studyMouse[1]
Brain Penetrance (ClogP)3.3CalculationN/A[1]

Experimental Protocols

In-Vitro TGF-β Signaling Activation and Western Blot for pSMAD2/3

This protocol is adapted from standard methodologies for assessing TGF-β pathway activation and is suitable for verifying the activity of SRI-011381.[6]

Objective: To detect the increase in phosphorylated SMAD2/3 in response to SRI-011381 treatment in a suitable cell line (e.g., NIH/3T3, HT1080, HeLa).

Methodology:

  • Cell Culture and Serum Starvation:

    • Culture cells to 80-90% confluency in appropriate growth medium.

    • Wash cells once with sterile Phosphate-Buffered Saline (PBS).

    • Replace growth medium with serum-free medium and incubate for 18-22 hours to reduce basal signaling activity.

  • Treatment:

    • Prepare a stock solution of SRI-011381 in DMSO.

    • Treat the serum-starved cells with 10 µM SRI-011381 (or a vehicle control, e.g., 0.1% DMSO) for 30-60 minutes. A positive control of recombinant TGF-β (e.g., 10 ng/mL) can be used.

  • Cell Lysis:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add 1X Cell Lysis Buffer containing protease and phosphatase inhibitors. Crucially, include serine/threonine phosphatase inhibitors such as sodium pyrophosphate (2.5 mM final) and beta-glycerophosphate (1.0 mM final).

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate (e.g., 3 pulses of 15 seconds each) on ice to ensure the release of nuclear proteins like pSMAD2/3.

    • Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA or RC DC assay).

    • Normalize protein concentrations for all samples.

    • Add SDS-PAGE sample buffer to the lysates (20-30 µg of protein per lane is recommended) and heat at 95°C for 5 minutes.

  • Western Blotting:

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) / phospho-SMAD3 (Ser423/425) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

Experimental Workflow Diagram

WB_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_process Sample Processing cluster_wb Western Blot Culture 1. Culture Cells (80-90% confluency) Starve 2. Serum Starve (18-22 hours) Culture->Starve Treat 3. Treat with SRI-011381 (10 µM) or Vehicle Control (30-60 min) Starve->Treat Lyse 4. Lyse Cells (with Phos/Prot inhibitors) Treat->Lyse Sonicate 5. Sonicate Lysate Lyse->Sonicate Centrifuge 6. Centrifuge & Collect Supernatant Sonicate->Centrifuge Quantify 7. Quantify Protein Centrifuge->Quantify SDS_PAGE 8. SDS-PAGE Quantify->SDS_PAGE Transfer 9. Transfer to PVDF SDS_PAGE->Transfer Block 10. Block Membrane Transfer->Block Primary_Ab 11. Incubate Primary Ab (anti-pSMAD2/3) Block->Primary_Ab Secondary_Ab 12. Incubate Secondary Ab Primary_Ab->Secondary_Ab Detect 13. ECL Detection Secondary_Ab->Detect

Workflow for pSMAD2/3 Western Blot Analysis.

Conclusion

This compound, through the action of its parent compound SRI-011381, represents a first-in-class small molecule activator of the TGF-β signaling pathway. Its unique mechanism, which originates from the enhancement of lysosomal function via v-ATPase stimulation, distinguishes it from other modulators of this pathway. This dual action on lysosomal homeostasis and TGF-β signaling makes it a compelling candidate for therapeutic development, particularly for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where lysosomal dysfunction is a known pathological hallmark. Further research is warranted to fully elucidate the molecular bridge between v-ATPase activity and TGF-β receptor complex activation and to establish a more detailed quantitative profile of its pharmacological activity.

References

The Neuroprotective Compound C381: A Lysosome-Targeting Approach to Combat Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound C381 has emerged as a promising therapeutic candidate for neurodegenerative diseases, operating through a novel mechanism of action centered on the enhancement of lysosomal function. Discovered through a target-agnostic phenotypic screen, C381 is an orally bioavailable, brain-penetrant small molecule that exhibits potent anti-inflammatory and neuroprotective properties in preclinical models of neurodegeneration.[1][2][3][4] A subsequent genome-wide CRISPR interference (CRISPRi) screen unexpectedly identified the lysosome as the primary target of C381.[1][2][3][4][5] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of C381, including detailed experimental protocols and quantitative data to support further research and development efforts.

Compound Profile and Physicochemical Properties

C381 is a benzyl urea derivative that contains a piperidine ring.[3][4][5] Its development stemmed from a structure-activity relationship (SAR) study of a hit compound, 11H, identified in the initial phenotypic screen.[1] The optimization of this scaffold led to C381, a compound with favorable drug-like characteristics for a central nervous system (CNS) therapeutic.

PropertyValueSource
Chemical Class Benzyl urea derivative[3][4][5]
Calculated LogP (ClogP) 3.3[3][4][5]
Oral Bioavailability 48%[3][4][5]
Brain Penetrance Yes[1][3][4][5]
CNS MPO Score 4.35[4]

Discovery and Development Workflow

The discovery of C381 was driven by a phenotypic screening approach, which is designed to identify compounds with a desired biological effect without preconceived notions of the molecular target. This "target-agnostic" strategy can unveil novel mechanisms of action.[1][2][3][5]

G cluster_0 Discovery Phase cluster_1 Preclinical Validation Phenotypic_Screen Phenotypic Screen (5,000 compounds) for CNS Smad activators Hit_Identification Hit Identification (e.g., 11H) Phenotypic_Screen->Hit_Identification Identifies active scaffolds SAR Structure-Activity Relationship (SAR) (129 derivatives) Hit_Identification->SAR Optimizes for drug-like properties C381_Selection Lead Compound Selection: C381 SAR->C381_Selection Selects lead candidate In_Vivo_Efficacy In Vivo Efficacy Studies (FTD and PD mouse models) C381_Selection->In_Vivo_Efficacy Tests therapeutic potential Target_ID_Screen CRISPRi Target ID Screen In_Vivo_Efficacy->Target_ID_Screen Prompts search for mechanism Mechanism_Validation Mechanism of Action Validation (Lysosomal Assays) Target_ID_Screen->Mechanism_Validation Identifies lysosome as target

Caption: C381 Discovery and Preclinical Development Workflow.

Mechanism of Action: Targeting the Lysosome

The primary mechanism of action of C381 is the physical targeting of the lysosome, leading to the enhancement of its functions.[1][2][3][5] This was elucidated through a genome-wide CRISPRi screen, which unexpectedly implicated the lysosome in the compound's activity.[1][2][3][4][5]

Key Mechanistic Features:

  • Lysosomal Acidification: C381 promotes the acidification of lysosomes. This is a critical factor for the optimal activity of lysosomal hydrolases.[1][2][4][5]

  • Increased Proteolysis: By enhancing the lysosomal acidic environment, C381 increases the breakdown of lysosomal cargo, such as proteins.[1][2][4][5]

  • Improved Lysosomal Resilience: C381 has been shown to protect lysosomes from membrane permeabilization and damage, which is a pathological feature in some neurodegenerative diseases.[1][2][4][5]

G C381 C381 Lysosome Lysosome C381->Lysosome Physically targets Acidification Increased Lysosomal Acidification (↓pH) Lysosome->Acidification Resilience Improved Resilience to Membrane Damage Lysosome->Resilience Enzyme_Activity Enhanced Hydrolase (e.g., Cathepsin-B) Activity Acidification->Enzyme_Activity Cargo_Degradation Increased Degradation of Lysosomal Cargo Enzyme_Activity->Cargo_Degradation Neuroinflammation Reduced Neuroinflammation Cargo_Degradation->Neuroinflammation Neuroprotection Neuroprotection Resilience->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed Signaling Pathway for C381's Neuroprotective Effects.

Preclinical Efficacy

C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple preclinical models of neurodegenerative diseases.

Frontotemporal Dementia (FTD) Model

In Progranulin (Grn−/−) mice, a model for lysosomal storage disease and FTD, C381 treatment led to a reduction in microgliosis, as indicated by decreased CD68 and Iba1 immunoreactivity.[1]

ModelTreatmentOutcomeSource
Grn−/− mice 30 mg/kg C381, i.p. twice weekly for 1 monthReduced CD68 and Iba1 immunoreactivity in the thalamus[1]
Parkinson's Disease (PD) Model

In the chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, C381 showed remarkable neuroprotective and restorative effects.[1][3][4][5]

ModelTreatmentOutcomeSource
MPTP mice 30 mg/kg C381, i.p.- Rescued dopaminergic neuron loss in the substantia nigra pars compacta- Restored cognitive function (contextual fear conditioning)- Reduced neuroinflammation (CD68 expression)[1]

Detailed Experimental Protocols

Phenotypic Screen for CNS Smad Activators

This screen was designed to identify small molecules that could activate the Smad signaling pathway in the central nervous system.

  • Cell Line: A fibroblast-derived cell line from Tgfb1−/− mice was used, expressing a Smad-binding element (SBE) driven secreted alkaline phosphatase (SEAP) reporter.[1]

  • Compound Library: A diverse library of 5,000 compounds was screened.[1]

  • Procedure:

    • Plate the SBE-SEAP reporter cells in multi-well plates.

    • Treat the cells with individual compounds from the library.

    • After a defined incubation period, collect the cell culture supernatant.

    • Measure SEAP activity in the supernatant as a readout of Smad pathway activation.

    • Identify hit compounds that significantly increase SEAP activity compared to vehicle controls.[1]

  • Hit Follow-up: The most active compounds were selected for further testing and structural optimization.[1]

Genome-Wide CRISPRi Drug Target Identification Screen

This screen was employed to identify the molecular target of C381 in an unbiased manner.

  • Cell Line: K562 cells expressing a catalytically dead Cas9 fused to a KRAB repressor domain (dCas9-KRAB).[2]

  • CRISPRi Library: A genome-wide sgRNA library was used to systematically knock down the expression of individual genes.

  • Procedure:

    • Transduce the K562-dCas9-KRAB cells with the pooled sgRNA library.

    • Treat the transduced cell population with a toxic concentration of C381.

    • As a control, culture a parallel population of transduced cells with a vehicle (e.g., DMSO).

    • After a period of selection where C381 induces cell death, harvest the surviving cells from both treated and control populations.

    • Isolate genomic DNA and amplify the sgRNA sequences using PCR.

    • Use next-generation sequencing to determine the relative abundance of each sgRNA in the treated versus control populations.

    • Genes whose knockdown confers resistance to C381 (enriched sgRNAs) or sensitivity (depleted sgRNAs) are identified as potential targets or pathway components.[2]

Lysosomal Acidification and Proteolysis Assays

These assays were used to validate the effect of C381 on lysosomal function.

  • Lysosomal Acidification:

    • Probes: LysoTracker and LysoSensor chemical probes. LysoTracker accumulates in acidic organelles and is constitutively fluorescent, while LysoSensor's fluorescence intensity increases with lower pH.[2]

    • Procedure:

      • Treat cells (e.g., K562) with varying concentrations of C381 or a vehicle control. Bafilomycin A1 (BafA), a known inhibitor of lysosomal acidification, can be used as a negative control.

      • Incubate the cells with LysoTracker or LysoSensor probes.

      • Image the cells using fluorescence microscopy.

      • Quantify the number and intensity of fluorescent puncta per cell to assess changes in the number of acidic organelles and their relative acidity.[6]

  • Lysosomal Proteolysis:

    • Probe: DQ-BSA Green, a self-quenched substrate for proteases. Upon cleavage by lysosomal proteases, it becomes fluorescent.

    • Procedure:

      • Treat cells with C381, vehicle, or BafA.

      • Incubate the cells with DQ-BSA Green.

      • After a suitable incubation period (e.g., 2 hours), wash the cells and acquire images using a high-content imaging system.

      • Quantify the normalized fluorescent area to measure the level of DQ-BSA degradation, which reflects lysosomal proteolytic activity.[2]

In Vivo Preclinical Models
  • Chronic MPTP Mouse Model of Parkinson's Disease:

    • Animals: C57BL/6 mice are commonly used.

    • Toxin Administration: Administer a combination of MPTP (e.g., 25 mg/kg) and probenecid (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection, for instance, every 3.5 days for 5 weeks. Probenecid is used to inhibit the clearance of MPTP, leading to a more consistent and robust lesion.

    • C381 Treatment: Administer C381 (e.g., 30 mg/kg, i.p.) according to the experimental paradigm (e.g., prophylactically, therapeutically).[1]

    • Outcome Measures:

      • Behavioral analysis: Assess cognitive function using tests like contextual fear conditioning.[1]

      • Immunohistochemistry: Analyze brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and for markers of neuroinflammation like CD68.[1]

Conclusion and Future Directions

Compound C381 represents a significant advancement in the pursuit of novel therapeutics for neurodegenerative diseases. Its unique mechanism of targeting and enhancing lysosomal function addresses a fundamental pathological process common to many of these disorders.[2] The preclinical data in models of FTD and PD are highly encouraging, demonstrating both neuroprotective and anti-inflammatory effects.[1][3][4][5] Further investigation into the precise molecular interactions of C381 within the lysosome and the full spectrum of its downstream effects is warranted. The translation of these promising preclinical findings into clinical development will be a critical next step in determining the therapeutic potential of C381 for patients with neurodegenerative diseases.

References

Technical Whitepaper: SRI-011381, a Novel Activator of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SRI-011381 (also known as C381), a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. SRI-011381 has demonstrated significant neuroprotective and anti-inflammatory effects in a variety of preclinical models. Its unique mechanism of action, which involves the modulation of lysosomal function, presents a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with impaired TGF-β signaling. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to support further research and development efforts.

Introduction to SRI-011381 and the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysfunction of this pathway has been implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, fibrosis, and cancer.[1][2] Consequently, the development of therapeutic agents that can modulate TGF-β signaling is of significant interest.

SRI-011381 (C381) is a brain-penetrant, orally bioavailable small molecule that has been identified as a potent activator of the TGF-β signaling pathway.[2][3] It is a benzyl urea derivative containing a piperidine ring.[2] Preclinical studies have highlighted its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.[3][4]

Mechanism of Action

SRI-011381's mechanism of action is distinct from direct ligand-receptor interaction. Evidence suggests that it physically targets the lysosome, promoting its acidification.[5] A genome-wide CRISPRi screen implicated vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for lysosomal acidification, as a key player in SRI-011381's activity.[2] By enhancing lysosomal function, SRI-011381 is thought to facilitate the recycling of the TGF-β type 1 receptor, thereby augmenting downstream signaling through the canonical Smad pathway.[2]

Signaling Pathway Diagram

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binding TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocation Lysosome Lysosome Lysosome->TBRI Receptor Recycling (Proposed) vATPase v-ATPase vATPase->Lysosome Acidification SRI011381 SRI-011381 SRI011381->vATPase Stimulates experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_tox Safety Assessment cell_culture Cell-based Assays (e.g., Fibroblasts, Neurons) dose_response Dose-Response Studies cell_culture->dose_response mechanism_studies Mechanism of Action (e.g., Western Blot for pSMAD) dose_response->mechanism_studies animal_model Disease Model Selection (e.g., Alzheimer's, Parkinson's mice) mechanism_studies->animal_model Transition to In Vivo pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies (Behavioral & Histological Analysis) pk_pd->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology Safety Evaluation

References

SRI-011381-d5 (C381): A Technical Guide to a Novel Lysosomal Function Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381-d5, also known as C381, is a novel, brain-penetrant small molecule that has been identified as a potent enhancer of lysosomal function. Initially developed as an agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway, recent mechanistic studies have revealed that its primary cellular target is the vacuolar-type H+-ATPase (v-ATPase). By directly interacting with v-ATPase, C381 promotes lysosomal acidification, leading to enhanced proteolytic activity and improved resilience of lysosomes to cellular stress. This technical guide provides an in-depth overview of the core biology of C381, presenting key quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action: v-ATPase Agonism and Lysosomal Enhancement

C381 physically targets the lysosome and interacts with the v-ATPase, the proton pump responsible for acidifying the lysosomal lumen.[1][2] This interaction stimulates the activity of the v-ATPase, leading to a decrease in lysosomal pH. The resulting hyper-acidic environment optimizes the activity of resident acid hydrolases, thereby increasing the breakdown of lysosomal cargo.[1][2] Furthermore, C381 has been shown to enhance the resilience of lysosomes to membrane-damaging insults.[2] While C381 activates TGF-β signaling, this is considered a downstream consequence of its effects on lysosomal function, potentially through pathways involving Beclin-1.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on C381, demonstrating its efficacy as a lysosomal function enhancer.

Table 1: Effect of C381 on Lysosomal Acidification

Assay ComponentConcentration of C381ReadoutResultReference
LysoSensor GreenDose-dependentPuncta Count & AreaSignificant increase, indicating heightened lysosomal acidity. Nearly 7-fold increase in signal at 400 µM.[2][4]
LysoTracker RedDose-dependentPuncta Area~8-fold increase in signal at high concentrations.[2][4]

Table 2: Enhancement of Lysosomal Proteolytic Activity by C381

Assay ComponentConcentration of C381ReadoutResultReference
DQ-BSA GreenNot specifiedNormalized AreaSignificant increase in DQ-BSA degradation, indicating enhanced proteolytic function.[2][4]

Table 3: C381-Mediated Protection Against Lysosomal Damage

InsultConcentration of C381ReadoutResultReference
L-leucyl-L-leucine methyl ester (LLOME)3 µMGalectin-3 Puncta~50% reduction in puncta, indicating protection from membrane damage.[2][5]
L-leucyl-L-leucine methyl ester (LLOME)3 µMChmp2B Puncta~50% reduction in puncta, indicating reduced recruitment of ESCRT repair machinery.[2][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of C381 as a lysosomal enhancer.

Lysosomal Acidification Assay using LysoSensor Green

This protocol measures changes in lysosomal pH upon treatment with C381.

Materials:

  • K562 cells (or other suitable cell line)

  • Complete cell culture medium

  • C381 (this compound)

  • Bafilomycin A1 (negative control)

  • LysoSensor Green DND-189

  • Live-cell imaging system (e.g., Incucyte S3)

Procedure:

  • Seed K562 cells in a 96-well plate at a density that allows for confluence analysis.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a dilution series of C381 in complete medium. A final concentration range of 1 µM to 400 µM is recommended. Prepare a 500 nM Bafilomycin A1 solution as a negative control.

  • Treat cells with the C381 dilutions or Bafilomycin A1 for 1 hour.

  • Add LysoSensor Green to the cells at the manufacturer's recommended concentration and incubate for 1 hour.

  • Wash the cells with fresh medium.

  • Image the live cells using a live-cell imaging system equipped for fluorescence microscopy.

  • Quantify the LysoSensor Green signal by measuring the area and count of fluorescent puncta, normalized to cell confluence.

Lysosomal Proteolysis Assay using DQ-BSA

This assay quantifies the proteolytic degradation of a substrate within the lysosome.

Materials:

  • 8988T cells (or other suitable cell line)

  • Complete cell culture medium

  • C381

  • Bafilomycin A1 (negative control)

  • DQ-BSA Green

  • Live-cell imaging system

Procedure:

  • Seed cells in a suitable imaging plate or dish.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with C381 at the desired concentration (e.g., 10 µM) or Bafilomycin A1 as a negative control.

  • Concurrently, add DQ-BSA Green to the cells at a final concentration of 10 µg/mL.

  • Incubate for 2 hours.

  • Wash the cells with fresh medium to remove excess DQ-BSA.

  • Acquire images using a fluorescence microscope.

  • Quantify the area of DQ-BSA Green fluorescence, normalized to cell confluence. An increase in fluorescence indicates cleavage of the DQ-BSA and thus enhanced proteolytic activity.

Lysosomal Resilience Assay (Galectin Puncta Formation)

This protocol assesses the ability of C381 to protect lysosomes from membrane damage.

Materials:

  • Human dermal fibroblasts (or other suitable cell line)

  • Complete cell culture medium

  • C381

  • L-leucyl-L-leucine methyl ester (LLOME)

  • Primary antibodies: anti-Galectin-3, anti-Chmp2B, anti-Lamp2

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Seed fibroblasts on coverslips in a 24-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with 3 µM C381 for 24 hours.

  • Induce lysosomal damage by treating the cells with 1 mM LLOME for 30 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100).

  • Perform immunofluorescence staining for Galectin-3, Chmp2B, and the lysosomal marker Lamp2.

  • Acquire images using a confocal microscope.

  • Quantify the number of Galectin-3 and Chmp2B puncta per cell that colocalize with Lamp2. A decrease in puncta in C381-treated cells indicates protection against lysosomal damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures related to C381.

C381 Mechanism of Action

C381_Mechanism cluster_lysosome Lysosomal Lumen C381 This compound (C381) vATPase v-ATPase C381->vATPase interacts with H_ion H+ vATPase->H_ion pumps Lysosome Lysosome Acidification Increased Lysosomal Acidification Hydrolases Activation of Acid Hydrolases Acidification->Hydrolases Resilience Increased Lysosomal Resilience Acidification->Resilience TGFb TGF-β Signaling Activation Acidification->TGFb downstream effect Degradation Enhanced Cargo Degradation Hydrolases->Degradation

Caption: C381 interacts with v-ATPase to enhance lysosomal function and activate TGF-β signaling.

Experimental Workflow for Lysosomal Acidification Assay

Acidification_Workflow Start Seed Cells Treat Treat with C381 or Controls Start->Treat Stain Stain with LysoSensor Green Treat->Stain Image Live-Cell Imaging Stain->Image Analyze Quantify Fluorescent Puncta Image->Analyze

Caption: Workflow for assessing C381-induced changes in lysosomal pH.

Experimental Workflow for Lysosomal Resilience Assay

Resilience_Workflow Start Seed Cells on Coverslips Pretreat Pre-treat with C381 Start->Pretreat Damage Induce Lysosomal Damage (LLOME) Pretreat->Damage FixStain Fix and Immunostain (Galectin-3, Lamp2) Damage->FixStain Image Confocal Microscopy FixStain->Image Analyze Quantify Galectin-3 Puncta Image->Analyze

Caption: Workflow for evaluating the protective effects of C381 on lysosomal integrity.

References

In Vitro Characterization of SRI-011381: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SRI-011381, a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information presented herein is a synthesis of publicly available research data. It is important to note that while the query specified SRI-011381-d5, the available literature primarily focuses on the parent compound, SRI-011381 (also known as C381). Deuterated analogs are often developed for pharmacokinetic studies, and specific in vitro characterization data for the d5 variant were not found in the public domain. The following data pertains to SRI-011381.

Mechanism of Action

SRI-011381 functions as an agonist of the TGF-β signaling pathway.[1][2][3][4][5] This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The primary mechanism of SRI-011381 involves the stimulation of Smad proteins, which are key downstream effectors of the TGF-β signaling cascade.[6] Upon activation, receptor-regulated Smads (such as Smad2/3) are phosphorylated, form complexes with Co-Smads (like Smad4), and translocate to the nucleus to regulate the transcription of target genes. SRI-011381 has also been reported to modulate GATA3 and Neuropilin-1 (NRP-1).[6]

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta Receptor Binds R-Smad R-Smad (Smad2/3) TGF-beta Receptor->R-Smad Phosphorylates SRI-011381 SRI-011381 SRI-011381->TGF-beta Receptor Activates p-R-Smad p-R-Smad Smad Complex Smad Complex p-R-Smad->Smad Complex Co-Smad Co-Smad (Smad4) Co-Smad->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates

Quantitative In Vitro Data

The following table summarizes the quantitative data available for SRI-011381 from various in vitro studies.

ParameterAssay TypeCell Line / SystemConcentration / EffectReference
TGF-β Signaling ActivationReporter AssayCentral Nervous System CellsDose-dependent increase in reporter activity[7]
NeuroprotectionCell Viability AssayPrimary mouse embryonic forebrain neurons3 µM reduces cell death induced by Amyloid-β (1-42)[8]
Phagocytosis EnhancementPhagocytosis AssayJ774A.1 and THP-1 macrophages2 and 5 µM increases phagocytosis of Amyloid-β (1-42) by >20%[8]
Proliferation of FibroblastsCell Proliferation AssayMouse lung fibroblasts10 µM promotes proliferation[1]
Upregulation of Fibrosis MarkersWestern Blot / ELISAMouse lung fibroblasts10 µM increases TGF-β1, NALP3, collagen-1, and α-SMA expression[1][2]
Reversal of Anti-fibrotic EffectsWestern BlotHuman Skin Fibroblasts (HSFBs)10 µM reverses the inhibitory effect of miR-29a on TGF-β2/Smad3 signaling and fibrosis[1]
Upregulation of pSmad2/3Western BlotPeripheral Blood Mononuclear Cells (PBMCs)10 µM up-regulates the phosphorylation of Smad2/3[1]
Increased Fibronectin ExpressionNot SpecifiedNIH-3T3 cellsConcentration not specified, increases expression in metformin-stimulated cells[3][4]
Abrogation of Anti-hypertrophic EffectsNot SpecifiedAngiotensin II-stimulated H9C2 cardiomyocytes10 µM abrogates the inhibitory effects of Astragalus Polysaccharide on hypertrophy and fibrotic protein expression[9]

Experimental Protocols

Detailed experimental protocols are often proprietary to the conducting laboratories. However, based on the literature, a general methodology for a common in vitro assay using SRI-011381 can be outlined.

Cell-Based Assay for Fibrosis Marker Expression

This protocol describes a general workflow to assess the effect of SRI-011381 on the expression of fibrosis-related proteins in a fibroblast cell line.

1. Cell Culture and Seeding:

  • Culture a suitable fibroblast cell line (e.g., mouse lung fibroblasts or NIH-3T3) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
  • Seed the cells in multi-well plates at a density that allows for optimal growth and treatment response.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of SRI-011381 in a suitable solvent, such as DMSO.[3]
  • Dilute the stock solution in cell culture media to the desired final concentrations (e.g., a working concentration of 10 µM).[1][2]
  • Treat the cells with the SRI-011381-containing media. Include appropriate vehicle controls (media with DMSO) and untreated controls.

3. Incubation:

  • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the compound to elicit a biological response.

4. Endpoint Analysis:

  • Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., collagen-1, α-SMA, p-Smad2/3) and a loading control (e.g., GAPDH).[1]
  • ELISA: Collect the cell culture supernatant or cell lysate and quantify the concentration of secreted proteins (e.g., TGF-β1) using a specific ELISA kit.[6]

5. Data Analysis:

  • Quantify the protein expression levels from Western blots using densitometry and normalize to the loading control.
  • Calculate the concentration of proteins from ELISA data using a standard curve.
  • Compare the results from SRI-011381-treated cells to the control groups to determine the effect of the compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Cell_Seeding 2. Cell Seeding (Multi-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. SRI-011381 Preparation (Stock and working solutions) Cell_Seeding->Compound_Prep Cell_Treatment 4. Cell Treatment (with controls) Compound_Prep->Cell_Treatment Incubation 5. Incubation (e.g., 24-48 hours) Cell_Treatment->Incubation Endpoint_Analysis 6. Endpoint Analysis (Western Blot, ELISA) Incubation->Endpoint_Analysis Data_Analysis 7. Data Analysis (Quantification and Comparison) Endpoint_Analysis->Data_Analysis

Summary and Conclusion

SRI-011381 is a valuable research tool for the in vitro and in vivo activation of the TGF-β signaling pathway. The available data demonstrates its ability to modulate cellular processes such as proliferation, fibrosis, and inflammation in a variety of cell types. While the provided information is based on studies of the parent compound, it offers a strong foundation for understanding the potential in vitro characteristics of its deuterated analog, this compound. Further studies would be required to directly characterize the d5 variant and determine if isotopic substitution affects its biological activity.

References

SRI-011381-d5: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a synthetic small molecule that has emerged as a potent and orally bioavailable agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides a comprehensive overview of the biological activity and molecular targets of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Biological Activity: TGF-β Signaling Agonist

The primary and most well-characterized biological activity of this compound is its role as an agonist of the TGF-β signaling pathway. This pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. This compound exerts its effects by activating the canonical Smad signaling cascade, a central component of the TGF-β pathway.

Mechanism of Action

This compound activates the TGF-β pathway, leading to the phosphorylation of the receptor-regulated Smads, Smad2 and Smad3 (pSmad2/3).[1] Once phosphorylated, these Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. This activation has been demonstrated in various cell types, including peripheral blood mononuclear cells (PBMCs) and mouse lung fibroblasts.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of this compound
Cell Line/SystemAssayConcentrationObserved EffectReference
Mouse Lung FibroblastsProliferation Assay, Gene Expression Analysis10 µMPromoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression.[1]
Peripheral Blood Mononuclear Cells (PBMCs)Western Blot10 µMUp-regulated the phosphorylation of Smad2/3.[1]
Primary Mouse Embryonic Forebrain NeuronsCell Viability Assay3 µMReduced cell death and the number of dystrophic neurites induced by amyloid-β (1-42).[2]
J774A.1 and THP-1 MacrophagesPhagocytosis Assay2 and 5 µMIncreased phagocytosis of amyloid-β (1-42) by over 20%.[2]
Hepatocellular Carcinoma (HCC) CellsCell Proliferation, Migration, and Invasion AssaysNot SpecifiedCounteracted the inhibitory effects of PDCD5 overexpression on HCC progression.[3]
Table 2: In Vivo Biological Activity of this compound
Animal ModelDisease ModelDosage and AdministrationObserved EffectReference
APP751Lon,Swe Transgenic MiceAlzheimer's Disease10 mg/kg for 10 weeksPrevented memory deficits, indicated by increased contextual fear conditioning freezing time and spontaneous alternations in the Y-maze.[2]
YAPGFAP-CKO MiceExperimental Autoimmune Encephalomyelitis (EAE)30 mg/kg, intraperitoneal injection every 2 days for 22 daysSignificantly inhibited inflammatory infiltration and relieved the loss of neurons.[1]
Sprague-Dawley RatsTraumatic Neuroma30 mg/kg, intraperitoneal injection every 2 daysPromoted the proliferation of Collagen I & III.[4]
SBE-luc MiceExcitotoxicity and Neurodegeneration30 mg/kg, intraperitoneal injectionProtected against kainic acid-induced excitotoxicity and neurodegeneration.

Molecular Targets

The primary molecular target of this compound is the TGF-β signaling pathway, with downstream effects on Smad proteins. Additionally, it has been reported to modulate other key proteins involved in cellular signaling.

  • TGF-β Pathway: The compound acts as a direct or indirect agonist of this pathway, initiating the signaling cascade.

  • Smad2/3: this compound induces the phosphorylation of Smad2 and Smad3, which is a critical step in the activation of the canonical TGF-β pathway.[1]

  • GATA3: this compound is described as a GATA3 modulator. GATA3 is a transcription factor involved in T-cell development and other cellular processes.[3]

  • Neuropilin-1 (NRP-1): The compound is also listed as a modulator of NRP-1, a transmembrane receptor involved in angiogenesis and neuronal guidance.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Western Blot for Phospho-Smad2/3

This protocol is designed to detect the phosphorylation of Smad2 and Smad3 in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture cells (e.g., PBMCs, fibroblasts) in appropriate media to 80-90% confluency.
  • Starve cells in serum-free media for 12-24 hours prior to treatment.
  • Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phospho-Smad2/3 (e.g., rabbit anti-pSmad2/3) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Normalize the phospho-Smad2/3 signal to a loading control such as GAPDH or β-actin.

In Vivo Alzheimer's Disease Mouse Model

This protocol describes a typical experimental workflow to evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

1. Animal Model:

  • Use a relevant transgenic mouse model of Alzheimer's disease, such as the APP751Lon,Swe model, which develops amyloid plaques.[2]

2. Drug Administration:

  • Administer this compound to the mice at a specified dose (e.g., 10 mg/kg) via an appropriate route (e.g., oral gavage) for a defined period (e.g., 10 weeks).[2]
  • Include a vehicle-treated control group.

3. Behavioral Testing:

  • Perform a battery of behavioral tests to assess cognitive function. Examples include:
  • Morris Water Maze: To assess spatial learning and memory.
  • Y-maze: To evaluate spatial working memory through spontaneous alternations.[2]
  • Contextual Fear Conditioning: To measure fear-associated learning and memory.[2]

4. Histological and Biochemical Analysis:

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.
  • Perform immunohistochemistry to quantify amyloid plaque load using antibodies against amyloid-β.
  • Analyze levels of key biomarkers such as p-tau, inflammatory markers, and synaptic proteins by Western blot or ELISA.

Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol outlines the general procedure for assessing the anti-tumor activity of this compound in an HCC xenograft model.

1. Cell Culture and Tumor Implantation:

  • Culture a human HCC cell line (e.g., HepG2, Huh7).
  • Subcutaneously inject a suspension of HCC cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  • Administer this compound at a predetermined dose and schedule.
  • Include a vehicle-treated control group.

3. Efficacy Evaluation:

  • Measure tumor volume at regular intervals throughout the study.
  • At the end of the study, excise the tumors and weigh them.
  • Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) via immunohistochemistry.
  • Perform Western blot analysis on tumor lysates to assess the phosphorylation of Smad2/3 and other relevant signaling proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow for evaluating this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381 This compound TGFBR TGF-β Receptor (Type I/II) SRI011381->TGFBR activates Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex binds DNA DNA Smad_complex->DNA translocates to nucleus and binds DNA Gene_expression Target Gene Transcription DNA->Gene_expression regulates

Caption: TGF-β signaling pathway activated by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., Neurons, Cancer Cells) treatment_invitro This compound Treatment cell_culture->treatment_invitro assays_invitro Cell-Based Assays (Viability, Proliferation, etc.) treatment_invitro->assays_invitro western_blot Western Blot (pSmad2/3) treatment_invitro->western_blot data_analysis Quantitative Data Analysis assays_invitro->data_analysis western_blot->data_analysis animal_model Animal Model (e.g., AD mice, Xenograft) treatment_invivo This compound Administration animal_model->treatment_invivo behavioral Behavioral Analysis (Cognitive Tests) treatment_invivo->behavioral tumor_measurement Tumor Measurement treatment_invivo->tumor_measurement histology Histology & IHC behavioral->histology tumor_measurement->histology histology->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for investigating the TGF-β signaling pathway and holds therapeutic potential for a range of diseases, including neurodegenerative disorders and cancer. Its ability to activate the Smad2/3 cascade provides a clear mechanism of action that can be quantitatively assessed through various in vitro and in vivo models. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of further studies to fully elucidate the therapeutic utility of this promising compound. Further research is warranted to explore its effects on GATA3 and Neuropilin-1 in greater detail and to expand the scope of its preclinical evaluation.

References

Pharmacological Profile of C381: A Lysosome-Targeting Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound C381 is a novel, brain-penetrant, small molecule with significant therapeutic potential for neurodegenerative diseases.[1][2][3] Initially identified through a phenotypic screen for activators of central nervous system (CNS) Smad signaling, subsequent target deconvolution revealed that its primary mechanism of action is the direct targeting of lysosomes.[1][4][5] C381 is a benzyl urea derivative that includes a piperidine ring.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of C381, including its mechanism of action, pharmacokinetic properties, and preclinical efficacy.

Physicochemical and Pharmacokinetic Properties

C381 exhibits favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier, which are critical for treating neurological disorders.[1][2][3]

PropertyValueSource
Chemical ClassBenzyl urea derivative with a piperidine ring[2][3]
ClogP3.3[1][2][3]
Oral Bioavailability48%[1][2][3]
Brain PenetranceDemonstrated in mouse models[1][2][3]

Mechanism of Action: A Novel Lysosome Activator

Contrary to the initial hypothesis of Smad signaling activation, a genome-wide CRISPR interference (CRISPRi) screen identified the lysosome as the direct target of C381.[1][2][4][6] The compound exerts its therapeutic effects by enhancing lysosomal function through a multi-faceted mechanism.[1][2][3]

The proposed mechanism involves:

  • Direct Lysosomal Targeting : C381 physically localizes to the lysosome.[1][2][3]

  • Promotion of Lysosomal Acidification : The compound stimulates the activity of the vacuolar-type H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of the lysosome.[7][8] This leads to a dose-dependent increase in lysosomal acidification.[1][7]

  • Enhanced Proteolytic Activity : By lowering the lysosomal pH, C381 enhances the activity of acid-dependent hydrolases, thereby increasing the breakdown of lysosomal cargo.[1][7]

  • Improved Lysosomal Resilience : C381 protects lysosomes from membrane damage and permeabilization induced by lysosomotropic agents, a pathological feature in some neurodegenerative diseases.[1][7][9]

Signaling Pathway and Mechanism of Action

C381_Mechanism C381 C381 Compound Lysosome Lysosome C381->Lysosome Physically Targets V_ATPase V-ATPase C381->V_ATPase Stimulates Resilience Improved Lysosomal Resilience C381->Resilience Anti_inflammatory Anti-inflammatory Effects C381->Anti_inflammatory Lysosome->V_ATPase H_ions H+ ions V_ATPase->H_ions Pumps Acidification Lysosomal Acidification (Lower pH) H_ions->Acidification Leads to Proteolysis Increased Proteolysis (Cargo Breakdown) Acidification->Proteolysis Neuroprotection Neuroprotective Effects Proteolysis->Neuroprotection Resilience->Neuroprotection

Caption: Mechanism of action of C381, targeting the lysosome to enhance its function.

Preclinical Efficacy

C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple preclinical models of neurodegenerative diseases.

ModelKey FindingsDosing RegimenSource
Progranulin-/- Mice (FTD model)Reduced microgliosis (CD68 and Iba1 immunoreactivity) in the thalamus.30 mg/kg, i.p. twice weekly for 1 month[1][5][10]
MPTP Mouse Model (Parkinson's Disease)Rescued dopaminergic neuron loss, restored cognitive function, and reduced microgliosis.Not specified in snippets[1][2][3]
Repetitive Mild Traumatic Brain Injury (mTBI)Mitigated astrogliosis and cerebrovascular damage, and exerted neuroprotective effects.10 mg/kg, i.p. at multiple time points post-injury[8]

Experimental Protocols

CRISPRi-Based Target Identification

To elucidate the molecular target of C381, a genome-wide CRISPRi "sensitivity" screen was performed.[4] This approach identifies genes that, when knocked down, confer protection or sensitivity to a cytotoxic concentration of the compound, thereby revealing its target pathway.

CRISPRi Target Identification Workflow

CRISPRi_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CRISPRi_cells Genome-wide CRISPRi K562 Cells C381_treat High-Dose C381 (Toxic Level) CRISPRi_cells->C381_treat Vehicle_treat Vehicle Control CRISPRi_cells->Vehicle_treat Sequencing Next-Generation Sequencing C381_treat->Sequencing Vehicle_treat->Sequencing Gene_enrichment Identify Enriched/ Depleted gRNAs Sequencing->Gene_enrichment Target_ID Target Pathway (Lysosome) Gene_enrichment->Target_ID

Caption: Workflow for identifying the biological target of C381 using CRISPR interference.

Lysosomal Acidification Assay

The effect of C381 on lysosomal pH was quantified using LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.

  • Cell Culture : K562 cells were cultured under standard conditions.

  • Compound Treatment : Cells were treated with varying concentrations of C381 or the V-ATPase inhibitor Bafilomycin A1 (BafA) as a negative control for 1 hour.[1][5]

  • Staining : Cells were stained with LysoSensor Green.

  • Imaging and Quantification : Live cells were imaged, and the number and intensity of fluorescent puncta (representing acidic lysosomes) were quantified and normalized to cell confluence.[1][5]

In Vivo Efficacy Studies in Mouse Models

  • Animal Models : Progranulin-deficient (Grn-/-) mice and the chronic MPTP-induced mouse model of Parkinson's disease were utilized.[1][2][3]

  • Compound Administration : C381 was formulated in a vehicle of 10% DMSO, 15% Solutol, and 75% sterile water and administered via intraperitoneal (i.p.) injection.[8]

  • Behavioral Testing : Motor function and cognition were assessed using tests such as the rotarod and contextual fear conditioning.[10]

  • Immunohistochemistry : Brain tissues were sectioned and stained for markers of neuroinflammation (e.g., CD68, Iba1) and neuronal health (e.g., tyrosine hydroxylase [TH] for dopaminergic neurons).[1][5] Stained sections were imaged via confocal microscopy and immunoreactivity was quantified.[1][5][10]

C381 is a promising first-in-class therapeutic candidate that operates through a novel mechanism of action: the direct enhancement of lysosomal function.[1][2][3] Its ability to restore lysosomal activity, coupled with its potent anti-inflammatory and neuroprotective properties in relevant disease models, highlights its potential as a disease-modifying therapy for a range of neurodegenerative disorders characterized by lysosomal dysfunction.[1][2][6] Further investigation into its precise molecular interactions within the lysosome is warranted to fully elucidate its therapeutic mechanism.

References

SRI-011381-d5: A Novel Neuroprotective Agent Augmenting TGF-β Signaling and Restoring Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel, brain-penetrant small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. It functions as an agonist of the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of neuronal development, survival, and maintenance. Notably, TGF-β signaling is often suppressed in the context of aging and neurodegenerative diseases. This compound not only activates this crucial pathway but also addresses another fundamental aspect of neurodegeneration: lysosomal dysfunction. This technical guide provides a comprehensive overview of the core mechanism of action, preclinical efficacy, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: A Dual Approach to Neuroprotection

The neuroprotective effects of this compound are rooted in its ability to modulate two interconnected cellular processes: TGF-β signaling and lysosomal homeostasis. A genome-wide CRISPR interference screen identified the primary molecular target of this compound as the vacuolar-type H+-ATPase (v-ATPase).

This interaction has a dual effect:

  • Restoration of Lysosomal Function : this compound physically interacts with the lysosome and promotes its acidification by acting on v-ATPase, the proton pump responsible for maintaining the low pH of the lysosome. This enhanced acidification improves the breakdown of lysosomal cargo and restores lysosomal function, which is often impaired in neurodegenerative diseases like frontotemporal dementia and Parkinson's disease.

  • Activation of TGF-β Signaling : The interaction with v-ATPase also leads to the activation of the TGF-β signaling pathway. While the precise link is still under investigation, potential mechanisms involve the interplay with other signaling pathways such as Beclin-1, mTOR, Wnt, and Notch. Activation of the canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.

The following diagram illustrates the proposed signaling pathway of this compound.

SRI_011381_d5_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381d5 This compound (C381) vATPase v-ATPase SRI011381d5->vATPase Interacts with LysosomalAcidification Lysosomal Acidification vATPase->LysosomalAcidification Promotes TGFBR TGF-β Receptors vATPase->TGFBR Activates TGF-β Signaling CargoBreakdown Increased Cargo Breakdown LysosomalAcidification->CargoBreakdown LysosomalHomeostasis Restored Lysosomal Homeostasis CargoBreakdown->LysosomalHomeostasis pSmad23 pSmad2/3 TGFBR->pSmad23 Phosphorylates SmadComplex Smad Complex (pSmad2/3 + Smad4) pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneTranscription Gene Transcription SmadComplex->GeneTranscription Translocates to nucleus PotentialPathways Potential Interacting Pathways (Beclin-1, mTOR, Wnt, Notch) PotentialPathways->TGFBR Neuroprotection Neuroprotection (Anti-apoptosis, Anti-excitotoxicity) GeneTranscription->Neuroprotection AntiInflammation Anti-inflammation (Suppression of microgliosis) GeneTranscription->AntiInflammation

Caption: Proposed signaling pathway of this compound (C381).

Preclinical Efficacy in Neurodegenerative Disease Models

This compound has demonstrated significant neuroprotective and anti-inflammatory activity in various preclinical mouse models of neurodegenerative diseases.

Frontotemporal Dementia (FTD) and Lysosomal Storage Disease Model

In Progranulin-deficient (Grn-/-) mice, a model for FTD and lysosomal storage disease, treatment with this compound resulted in a dose-dependent reduction in microgliosis.

Model Treatment Dosage Key Outcome Reference
Progranulin-/- miceThis compound (C381)Dose-dependentReduction in microgliosisVest et al., 2022
Parkinson's Disease (PD) Model

In the chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, this compound treatment led to the rescue of dopaminergic neurons and the restoration of memory and motor function.

Model Treatment Dosage Key Outcomes Reference
Chronic MPTP mouse modelThis compound (C381)Not specified- Rescue of dopaminergic neurons- Restoration of memory function- Restoration of motor functionVest et al., 2022
Multiple Sclerosis (MS) Model

In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, this compound demonstrated strong anti-inflammatory effects. Treatment with this compound relieved EAE-induced demyelination, gliosis, and inflammatory infiltration in the optic nerve.

Model Treatment Dosage Key Outcomes Reference
EAE mouse modelThis compound (C381)Not specified- Reduced demyelination- Attenuated gliosis- Decreased inflammatory infiltrationWu et al., 2021

Pharmacokinetics and Safety Profile

This compound is a benzyl urea derivative containing a piperidine ring. It is characterized by its ability to penetrate the brain and its oral bioavailability.

Parameter Value Reference
Brain PenetrantYesVest et al., 2022
cLogP3.3Vest et al., 2022
Oral Bioavailability48%Vest et al., 2022
SafetyNo major concerns in IND toxicology studiesVest et al., 2022

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments based on standard laboratory practices and information derived from the literature.

In Vivo Administration of this compound in Mice

This protocol describes the oral administration of this compound to mice for preclinical studies.

In_Vivo_Administration_Workflow start Start step1 Preparation of Dosing Solution - Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). - Prepare different concentrations for dose-response studies. start->step1 step2 Animal Acclimatization - Acclimatize mice to laboratory conditions for at least one week before the experiment. step1->step2 step3 Administration - Administer the solution orally via gavage. - Include a vehicle control group. step2->step3 step4 Monitoring - Monitor animals daily for clinical signs and body weight. step3->step4 step5 Tissue Collection - At the end of the study, euthanize mice and collect tissues (brain, spinal cord, etc.) for further analysis. step4->step5 end End step5->end

Caption: Workflow for in vivo administration of this compound.
Western Blot for pSmad2/3 Activation

This protocol is for detecting the phosphorylation of Smad2/3 in cell lysates or tissue homogenates following treatment with this compound.

  • Protein Extraction : Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer : Transfer proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against pSmad2/3 and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize bands using an ECL substrate and an imaging system.

Immunohistochemistry for Microgliosis (Iba1 Staining)

This protocol is for staining brain sections to assess microgliosis.

IHC_Workflow start Start: Perfused and Fixed Brain Tissue step1 Sectioning - Prepare 30-40 µm thick brain sections using a cryostat or vibratome. start->step1 step2 Permeabilization - Wash sections in PBS and permeabilize with 0.3% Triton X-100 in PBS. step1->step2 step3 Blocking - Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours. step2->step3 step4 Primary Antibody Incubation - Incubate sections with anti-Iba1 antibody overnight at 4°C. step3->step4 step5 Secondary Antibody Incubation - Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature. step4->step5 step6 Mounting and Imaging - Mount sections on slides with a mounting medium containing DAPI. - Image using a confocal or fluorescence microscope. step5->step6 end End: Quantify Iba1-positive cells step6->end

Caption: Workflow for Immunohistochemistry (IHC) of Microgliosis.
CRISPR Interference Screen for Target Identification

This protocol outlines the general steps for a genome-wide CRISPRi screen to identify the molecular target of a compound.

  • Library Transduction : Transduce a population of cells expressing dCas9-KRAB with a pooled sgRNA library.

  • Compound Treatment : Treat the transduced cells with this compound or a vehicle control.

  • Cell Harvesting and DNA Extraction : After a period of selection, harvest the cells and extract genomic DNA.

  • PCR Amplification and Sequencing : Amplify the sgRNA sequences from the genomic DNA and perform next-generation sequencing.

  • Data Analysis : Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control. This implicates the target genes of these sgRNAs in the compound's mechanism of action.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its unique dual mechanism of activating TGF-β signaling and restoring lysosomal function addresses two key pathological features of these complex disorders. The robust preclinical data in models of FTD, PD, and MS underscore its therapeutic potential. Future research should focus on elucidating the precise molecular link between v-ATPase and TGF-β activation, as well as conducting further preclinical studies to establish optimal dosing and long-term safety profiles in a wider range of neurodegenerative disease models. The successful completion of IND-enabling toxicology studies suggests that this compound is a promising candidate for clinical development, offering a novel strategy to combat the debilitating effects of neurodegeneration.

Foundational Research on SRI-011381-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-011381, and its deuterated form SRI-011381-d5 hydrochloride, represent a novel class of small molecule agonists targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. With demonstrated neuroprotective properties and a unique dual mechanism of action, SRI-011381 holds promise as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the foundational research on SRI-011381, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The TGF-β signaling pathway is known to play a crucial role in neuronal survival, and its dysregulation has been implicated in the pathogenesis of Alzheimer's disease. SRI-011381 emerged from a screening program aimed at identifying small molecules that can mimic the neuroprotective effects of TGF-β1.[1] This document serves as a technical resource for researchers engaged in the study and development of SRI-011381 and its deuterated analogue.

Physicochemical and Pharmacokinetic Properties

SRI-011381 is a benzyl urea derivative containing a piperidine ring.[2] While specific data for the deuterated form, this compound hydrochloride, is not extensively available in public literature, it is offered as a research chemical, suggesting its primary use as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies.[3] Deuterated compounds are frequently used in this capacity to improve the accuracy of drug quantification in biological matrices.[4][5][6]

Table 1: Physicochemical and Pharmacokinetic Data for SRI-011381

PropertyValueSource(s)
Molecular Formula C₂₀H₃₁N₃O[7]
Molecular Weight 329.5 g/mol [7]
Oral Bioavailability Approximately 50% (in FBV mice)[8]
Brain Penetrance Yes[2]
Calculated logP (ClogP) 3.3[2]

Mechanism of Action

SRI-011381 exhibits a dual mechanism of action, influencing both the canonical TGF-β signaling pathway and lysosomal function.

Activation of the TGF-β/Smad Signaling Pathway

SRI-011381 acts as an agonist of the TGF-β signaling pathway.[1][9] This activation is consistent with the Smad-dependent cascade, a key downstream signaling route for TGF-β.[] In vitro studies have demonstrated that SRI-011381 upregulates the phosphorylation of Smad2/3, crucial mediators in this pathway.[11]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI011381 SRI-011381 TGFBR TGF-β Receptor Complex (Type I & II) SRI011381->TGFBR Agonist Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Forms Complex Smad4 Smad4 DNA Target Gene Expression SmadComplex->DNA Transcription Regulation

TGF-β/Smad Signaling Pathway Activation by SRI-011381.
Lysosomal Acidification via v-ATPase Interaction

In addition to its effects on the Smad pathway, SRI-011381 has been shown to physically target lysosomes.[12][13] It interacts with the vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for maintaining the acidic environment within lysosomes.[2] This interaction promotes lysosomal acidification, which in turn enhances the breakdown of lysosomal cargo.[2] This mechanism is particularly relevant to Alzheimer's disease, where impaired lysosomal function contributes to the accumulation of cellular debris and aggregated proteins.

Lysosomal_Acidification_Pathway cluster_lysosome Lysosome SRI011381 SRI-011381 vATPase v-ATPase SRI011381->vATPase Interacts with H_ion H+ vATPase->H_ion Pumps Lysosome_lumen Lysosomal Lumen (Acidic pH) H_ion->Lysosome_lumen Lowers pH Degradation Enhanced Cargo Degradation Lysosome_lumen->Degradation Activates Hydrolases Cargo Cellular Cargo (e.g., Aβ)

SRI-011381-Mediated Lysosomal Acidification.

In Vitro and In Vivo Efficacy

SRI-011381 has demonstrated efficacy in both cell-based assays and animal models of neurodegeneration.

Table 2: Summary of In Vitro and In Vivo Studies

Study TypeModelKey FindingsSource(s)
In Vitro J774A.1 and THP-1 macrophagesIncreased phagocytosis of Aβ42 by >20% at 2 and 5 µM.[7]
Primary mouse embryonic forebrain neuronsReduced cell death and dystrophic neurites induced by Aβ42 at 3 µM.[7]
In Vivo APP751Lon,Swe transgenic mouse model of Alzheimer's diseasePrevented memory deficits in the Y-maze and contextual fear conditioning tests when administered at 10 mg/kg for 10 weeks.[7]
Kainic acid-induced excitotoxicity mouse modelProtected against neurodegeneration.[8]
SBE-luc miceActivated TGF-β signaling in the central nervous system in a dose-dependent manner.[2][8]
FBV miceOral gavage of 10, 30, and 75 mg/kg for 14 days resulted in reductions in red blood cells, hematocrit, and hemoglobin.[8]

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or found in the supplementary materials of publications, this section outlines the general methodologies employed in the foundational research of SRI-011381.

Amyloid-beta Phagocytosis Assay

This assay is designed to quantify the engulfment of Aβ by phagocytic cells, such as macrophages or microglia.

  • Cells: J774A.1 or THP-1 macrophage cell lines are commonly used.

  • Reagents: Fluorescently labeled Aβ42 peptides, SRI-011381, cell culture medium, and a quenching solution to differentiate between internalized and surface-bound Aβ.

  • General Procedure:

    • Culture macrophages in a multi-well plate.

    • Treat cells with various concentrations of SRI-011381 or vehicle control.

    • Add fluorescently labeled Aβ42 to the cell cultures and incubate.

    • Wash cells to remove non-phagocytosed Aβ.

    • Add a quenching agent to extinguish the fluorescence of surface-bound Aβ.

    • Quantify the internalized Aβ using a fluorescence plate reader or flow cytometry.

  • Endpoint: The increase in intracellular fluorescence in SRI-011381-treated cells compared to control cells indicates enhanced phagocytosis.

Phagocytosis_Workflow start Start culture Culture Macrophages start->culture treat Treat with SRI-011381 culture->treat add_abeta Add Fluorescent Aβ42 treat->add_abeta incubate Incubate add_abeta->incubate wash Wash Cells incubate->wash quench Quench Extracellular Fluorescence wash->quench quantify Quantify Internalized Aβ (Flow Cytometry / Plate Reader) quench->quantify end End quantify->end

General Workflow for Aβ Phagocytosis Assay.
In Vivo Efficacy Studies in Alzheimer's Disease Mouse Models

These studies assess the ability of SRI-011381 to ameliorate cognitive deficits in transgenic mouse models of Alzheimer's disease.

  • Animal Model: APP751Lon,Swe transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent Aβ pathology and cognitive impairments.

  • Drug Administration: SRI-011381 is typically dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal injection or oral gavage.[8][14]

  • Behavioral Testing:

    • Y-maze: To assess spatial working memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Contextual Fear Conditioning: To measure fear-associated learning and memory.

  • General Procedure:

    • Acclimate transgenic mice to the housing and handling conditions.

    • Administer SRI-011381 or vehicle control to different groups of mice over a specified period (e.g., 10 weeks).

    • Conduct a battery of behavioral tests to assess cognitive function.

    • At the end of the study, brain tissue may be collected for histological and biochemical analysis of Aβ plaque burden and other neuropathological markers.

  • Endpoint: A statistically significant improvement in the performance of SRI-011381-treated mice in behavioral tests compared to the vehicle-treated group.

Conclusion

SRI-011381 is a promising small molecule agonist of the TGF-β signaling pathway with a multifaceted mechanism of action that addresses key pathological features of Alzheimer's disease. Its ability to both stimulate the neuroprotective Smad pathway and enhance the clearance of cellular debris through lysosomal acidification makes it a compelling candidate for further preclinical and clinical development. The deuterated form, this compound hydrochloride, is a valuable tool for pharmacokinetic studies, although detailed public data on its specific application is currently limited. This technical guide provides a foundational understanding of SRI-011381 to support ongoing research efforts in the field of neurodegenerative disease therapeutics.

References

Methodological & Application

Application Notes and Protocols for SRI-011381-d5 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SRI-011381-d5, a deuterated analog of the novel TGF-β signaling agonist SRI-011381. The information compiled here is intended to guide researchers in designing and executing cell-based assays to investigate the biological activities of this compound.

Introduction

SRI-011381 is a small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4] It exhibits neuroprotective effects and is under investigation for its therapeutic potential in conditions like Alzheimer's disease.[2] The mechanism of action of SRI-011381 involves the physical targeting of lysosomes, promoting their acidification and enhancing the degradation of lysosomal cargo.[2] SRI-011381 has been shown to activate the canonical Smad-dependent TGF-β signaling pathway and may also influence other pathways such as mTOR, Wnt, and Notch.[1] In cell culture, SRI-011381 has been observed to promote the proliferation of fibroblasts and modulate the expression of fibrosis-related proteins.[4] Specifically, a 10 µM concentration of SRI-011381 has been shown to promote the proliferation of mouse lung fibroblasts.[4]

Data Presentation

The following tables summarize the available quantitative data on the effects of SRI-011381 in cell culture experiments. It is important to note that specific quantitative data for the deuterated version, this compound, is limited in the currently available literature. The data presented below is for the non-deuterated SRI-011381.

Table 1: Effect of SRI-011381 on Cell Proliferation

Cell LineConcentrationIncubation TimeEffectReference
Mouse Lung Fibroblasts10 µMNot SpecifiedPromotes proliferation[4]
THBS1-knockdown MDCK cells5 µg/mL> 2 daysSignificantly down-regulated proliferation rate[5]

Table 2: Effect of SRI-011381 on Apoptosis

Cell LineConcentrationIncubation TimeEffectReference
THBS1-knockdown MDCK cells5 µg/mLNot SpecifiedSignificantly reduced apoptosis ability[5]

Table 3: Effect of SRI-011381 on Protein Expression

Cell LineConcentrationIncubation TimeUpregulated ProteinsReference
Mouse Lung Fibroblasts10 µMNot SpecifiedTGF-β1, NALP3, collagen-1, α-SMA[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)10 µMNot SpecifiedPhosphorylation of Smad2/3

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and information gathered from studies using SRI-011381.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol describes the basic steps for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Grow cells to 80-90% confluency in a T-75 flask.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at the desired density.

    • Allow cells to adhere and grow overnight in a humidified incubator.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. For example, a 10 mM stock solution.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Treatment of Cells:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals by viable cells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Collect both the culture medium (containing floating cells) and the adherent cells after trypsinization.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis for TGF-β Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the TGF-β signaling pathway.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TGF-β1, anti-α-SMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Lysosome Lysosome This compound->Lysosome Targets Other_Pathways Other Signaling Pathways (mTOR, Wnt, Notch) This compound->Other_Pathways Modulates? TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Translocates to nucleus and regulates Lysosome->TGFbR Activates

Caption: TGF-β signaling pathway activated by this compound.

Experimental_Workflow cluster_assays 4. Cell-Based Assays start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. Treatment (Add this compound at desired concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis western_blot Protein Expression (Western Blot) incubation->western_blot data_analysis 5. Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols: In Vivo Dosing and Administration of SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381 is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating neuroprotective and anti-inflammatory properties in preclinical studies.[1][2][3] It is also referred to as C381 in some literature.[1][4] SRI-011381-d5 is the deuterated form of SRI-011381, likely utilized for pharmacokinetic and metabolic studies to enhance its metabolic stability. These application notes provide detailed protocols for the in vivo dosing and administration of this compound, based on the available data for its non-deuterated counterpart, SRI-011381.

Disclaimer: All protocols are intended for research purposes only. Researchers should adhere to all institutional and national guidelines for animal welfare.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for SRI-011381 in various animal models. This information can serve as a starting point for designing studies with this compound.

Table 1: In Vivo Dosing of SRI-011381 in Mice

Animal ModelAdministration RouteDosageVehicle/FormulationStudy FocusReference
SBE-luc MiceIntraperitoneal (i.p.) Injection30 mg/kgDMSONeuroprotection against kainic acid-induced excitotoxicity[2]
APP751Lon, Swetransgenic MiceOral Gavage10, 30, and 75 mg/kg (daily for 14 days)Not specifiedReduction of neurodegeneration in an Alzheimer's disease model[2]
Progranulin-/- MiceNot specifiedDose-dependentNot specifiedReduction in microgliosis[1]
Chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's diseaseNot specifiedNot specifiedNot specifiedRescue of dopaminergic neurons, restoration of memory and motor function[1]

Table 2: Pharmacokinetic Properties of SRI-011381

ParameterValueAnimal ModelReference
Oral Bioavailability~50%FBV Mice[2]
Brain PenetrantYes (ClogP of 3.3)Not specified[1]

Signaling Pathway

SRI-011381 acts as an agonist of the TGF-β signaling pathway. This pathway plays a crucial role in cell growth, differentiation, and development. The canonical pathway involves the binding of TGF-β to its receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[1][5]

TGF_beta_signaling TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_Receptor TGF-β Receptor Complex (TβRI/TβRII) TGF_beta->TGF_beta_Receptor Binding Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation SRI_011381 This compound SRI_011381->TGF_beta_Receptor Agonist action pSmad2_3 p-Smad2/3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad2_3->Smad_complex Complex formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Neuroprotection, Anti-inflammation) Smad_complex->Transcription Nuclear translocation & regulation

Caption: Canonical TGF-β signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for two common administration routes for this compound in mice, based on established procedures and reported dosages for the non-deuterated compound.

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is designed for the systemic administration of this compound to evaluate its neuroprotective effects.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, Saline, or a formulation of DMSO, PEG300, Tween 80, and Saline)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the dosing solution. For a 30 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the required concentration is 7.5 mg/mL.

    • If using a vehicle containing multiple components, dissolve this compound in DMSO first, then add other components like PEG300, Tween 80, and finally saline. Ensure the solution is clear and homogenous.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required injection volume.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

  • Injection:

    • Position the mouse with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or labored breathing, for at least 30 minutes post-injection.

Protocol 2: Oral Gavage

This protocol is suitable for studies requiring repeated administration of this compound over several days or weeks.

Materials:

  • This compound

  • Vehicle (e.g., water, saline, or a suitable formulation)

  • Sterile oral gavage needles (20-22 gauge for adult mice)

  • Sterile 1 mL syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution at the desired concentration based on the target dosage (e.g., 10, 30, or 75 mg/kg).

    • Ensure the solution is well-mixed and free of precipitates.

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume for administration.

    • Gently restrain the mouse to immobilize its head and body.

  • Gavage Administration:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Slowly administer the this compound solution.

    • Gently remove the gavage needle.

  • Post-Gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress or discomfort.

    • Ensure the animal has access to food and water.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of neurodegeneration.

experimental_workflow In Vivo Neuroprotection Study Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_data Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Behavioral and Physiological Measurements Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Induction Induction of Neurodegeneration (e.g., MPTP, Kainic Acid) Randomization->Disease_Induction SRI_Dosing This compound Administration (i.p. or Oral Gavage) Disease_Induction->SRI_Dosing Vehicle_Control Vehicle Control Administration Disease_Induction->Vehicle_Control Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Rotarod) SRI_Dosing->Behavioral_Tests Vehicle_Control->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Tests->Tissue_Collection Analysis Histological and Biochemical Analysis (e.g., Immunohistochemistry, Western Blot) Tissue_Collection->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for an in vivo neuroprotection study.

References

Application Notes and Protocols for SRI-011381-d5 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway with demonstrated neuroprotective effects in models of Alzheimer's disease (AD).[1][2][3] This compound represents a promising therapeutic candidate due to its dual mechanism of action: activation of the neuroprotective TGF-β pathway and restoration of lysosomal function, both of which are often impaired in AD.[1][4] this compound is brain-penetrant and orally bioavailable, making it a valuable tool for in vitro and in vivo studies of AD pathogenesis and for the preclinical development of new therapeutic strategies.[4]

These application notes provide detailed protocols for the use of this compound in common Alzheimer's disease models, along with a summary of its quantitative effects and a description of its underlying mechanism of action.

Mechanism of Action

This compound exerts its neuroprotective effects through two primary mechanisms:

  • Activation of the TGF-β Signaling Pathway: TGF-β signaling is crucial for neuronal survival, synaptic plasticity, and the suppression of neuroinflammation.[4][5] In the context of Alzheimer's disease, this pathway is often downregulated. This compound acts as an agonist, stimulating the canonical Smad-dependent pathway. This leads to the translocation of Smad protein complexes to the nucleus, where they regulate the transcription of genes involved in neuroprotection and anti-inflammatory responses.[5]

  • Restoration of Lysosomal Function: The compound physically targets lysosomes, promoting their acidification.[1][6] This enhances the breakdown of cellular waste and pathological protein aggregates, such as amyloid-β (Aβ), and improves the resilience of lysosomes to cellular stress.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound in the context of Alzheimer's disease.

SRI-011381-d5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates SRI This compound Lysosome Lysosome SRI->Lysosome Targets vATPase v-ATPase Lysosome->vATPase via Ab_clearance Aβ Clearance Lysosome->Ab_clearance Enhances vATPase->Lysosome Promotes Acidification pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Neuroprotection, Anti-inflammation) Smad_complex->Transcription Translocates & Regulates Ab_agg Aβ Aggregates Ab_agg->Ab_clearance Neuroprotection Neuroprotection Transcription->Neuroprotection Leads to Preclinical_Workflow Start Start Study InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo ToxicityAssay Aβ Toxicity Assay (Primary Neurons) InVitro->ToxicityAssay PhagocytosisAssay Aβ Phagocytosis Assay (Macrophages) InVitro->PhagocytosisAssay DataAnalysis Data Analysis & Interpretation ToxicityAssay->DataAnalysis PhagocytosisAssay->DataAnalysis AnimalModel AD Mouse Model (e.g., APP751Lon,Swe) InVivo->AnimalModel Treatment Chronic Treatment with This compound (10 mg/kg) AnimalModel->Treatment Behavioral Behavioral Testing (Y-Maze, Fear Conditioning) Treatment->Behavioral Biochemical Biochemical & Histological Analysis (Aβ load, Neuroinflammation) Behavioral->Biochemical Biochemical->DataAnalysis Conclusion Conclude Efficacy DataAnalysis->Conclusion

References

SRI-011381-d5: Application in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. It has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of this compound in Parkinson's disease research, based on available preclinical data.

Mechanism of Action

This compound exerts its neuroprotective effects through a unique mechanism involving the enhancement of lysosomal function and subsequent activation of the TGF-β signaling pathway. The compound physically interacts with the vacuolar-type H+-ATPase (v-ATPase) on the lysosomal membrane, promoting lysosomal acidification. This enhanced lysosomal activity leads to improved clearance of cellular debris and pathological protein aggregates. The activation of the TGF-β signaling pathway is a key downstream effect of this lysosomal modulation, contributing to anti-inflammatory and neuroprotective outcomes.[1]

Application in Parkinson's Disease Models

Preclinical studies have validated the therapeutic potential of this compound in a chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. In this model, which recapitulates the loss of dopaminergic neurons seen in human Parkinson's disease, treatment with this compound has been shown to rescue dopaminergic neurons in the substantia nigra pars compacta (SNpc) and restore motor and memory functions.[1]

Data Presentation

Table 1: Neuroprotective Efficacy of this compound in the Chronic MPTP Mouse Model of Parkinson's Disease
Treatment GroupTyrosine Hydroxylase (TH) Positive Neuron Count in SNpc (% of Sham Control)Reference
Sham100%Vest et al., 2022
MPTP + Vehicle~50%Vest et al., 2022
MPTP + this compound~80%Vest et al., 2022

Note: The data presented are estimations based on graphical representations in the cited literature and serve as a guide. For precise quantitative data, refer to the primary publication.

Experimental Protocols

Protocol 1: Chronic MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like neurodegeneration in mice using the neurotoxin MPTP.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

  • Probenecid (Sigma-Aldrich)

  • Sterile 0.9% saline

  • C57BL/6 mice (male, 10-12 weeks old)

  • This compound

  • Vehicle for this compound (e.g., DMSO/saline)

Procedure:

  • Animal Handling: Acclimatize mice to the housing facility for at least one week prior to the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • MPTP Administration:

    • Dissolve MPTP hydrochloride in sterile 0.9% saline to a final concentration of 2.5 mg/mL.

    • Administer MPTP at a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.

    • To inhibit the peripheral metabolism of MPTP, administer probenecid (250 mg/kg, i.p.) 30 minutes prior to each MPTP injection.

  • This compound Treatment:

    • Dissolve this compound in the appropriate vehicle to the desired concentration.

    • Based on preclinical studies, a therapeutic effect was observed with treatment following the MPTP insult. A suggested starting dose is 30 mg/kg, administered intraperitoneally twice weekly, commencing after the final MPTP injection.[2]

    • The control group should receive an equivalent volume of the vehicle.

  • Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, open field test) to evaluate motor deficits at baseline and at specified time points after MPTP administration.

  • Tissue Collection: At the end of the study period (e.g., 4 weeks post-MPTP), euthanize the mice and collect brain tissue for neurochemical and histological analysis.

Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra.

Materials:

  • Mouse brain sections (40 µm, fixed)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH) antibody (e.g., Millipore AB152)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Section Preparation: Use free-floating brain sections containing the substantia nigra.

  • Washing: Wash sections three times in PBS for 5 minutes each.

  • Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution, e.g., 1:1000) overnight at 4°C.

  • Washing: Wash sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

  • Washing: Wash sections three times in PBS for 10 minutes each, protected from light.

  • Counterstaining: Incubate sections with DAPI for 10 minutes to stain cell nuclei.

  • Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence microscope. Quantify the number of TH-positive neurons in the SNpc using stereological methods.

Visualizations

SRI_011381_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cellular Environment SRI_011381 This compound vATPase v-ATPase SRI_011381->vATPase interacts with Acidification Increased Lysosomal Acidification vATPase->Acidification promotes Degradation Enhanced Cargo Degradation Acidification->Degradation TGFB_Receptor TGF-β Receptor Degradation->TGFB_Receptor activates SMADs SMAD Complex TGFB_Receptor->SMADs phosphorylates Nucleus Nucleus SMADs->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Neuroprotection Neuroprotection & Anti-inflammation Gene_Expression->Neuroprotection Experimental_Workflow start Start: C57BL/6 Mice mptp Chronic MPTP Administration (25 mg/kg/day for 5 days) start->mptp treatment Treatment Initiation mptp->treatment vehicle Vehicle Control (i.p., twice weekly) treatment->vehicle sri This compound (e.g., 30 mg/kg, i.p., twice weekly) treatment->sri behavior Behavioral Testing (e.g., Rotarod, Open Field) vehicle->behavior sri->behavior tissue Tissue Collection (4 weeks post-MPTP) behavior->tissue analysis Histological & Neurochemical Analysis (TH Staining, etc.) tissue->analysis end End analysis->end

References

C381: A Novel Therapeutic Candidate for Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Introduction

Traumatic Brain Injury (TBI) is a significant global health concern with limited effective therapeutic options to mitigate its long-term consequences.[1][2] A key aspect of TBI pathophysiology is vascular dysfunction. The small molecule C381 has emerged as a promising therapeutic agent.[1][3][4] C381 is an activator of the Transforming Growth Factor-β (TGF-β) signaling pathway and also restores lysosomal function.[1][3] In animal models of repetitive mild TBI (mTBI), systemic administration of C381 has been shown to attenuate vascular damage, reduce neuroinflammation, and promote neuroprotection.[3][4] These findings suggest that C381 could be a valuable clinical tool for TBI treatment.[2][3][4]

These application notes provide a summary of the preclinical data on C381 in TBI animal models, detailed experimental protocols based on published studies, and visualizations of the key signaling pathways involved.

Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of C381 in a mouse model of repetitive mild Traumatic Brain Injury (mTBI).

Outcome MeasureShammTBI + VehiclemTBI + C381
Vascular Integrity
Lesion Area (% of hemibrain)~0%Significantly IncreasedSignificantly Decreased vs. Vehicle
Pericyte Coverage (CD13+/CD31+ area)BaselineSignificantly DecreasedSignificantly Increased vs. Vehicle
Neuroinflammation
Astrocyte Reactivity (GFAP immunoreactivity)BaselineSignificantly IncreasedSignificantly Decreased vs. Vehicle
C3+ Reactive Astrocytes (% of GFAP+ astrocytes)BaselineSignificantly IncreasedSignificantly Decreased vs. Vehicle
Neuroprotection
Calbindin Immunoreactivity (CA1 hippocampus)BaselineSignificantly DecreasedRestored to near Sham levels

Table 1: Summary of Histological and Immunohistochemical Outcomes. Data are derived from a repetitive mTBI mouse model. "Significantly Increased/Decreased" indicates a statistically significant difference (p < 0.05 or p < 0.01) as reported in the source study.[3][4]

Analysis TypeKey Findings
RNA-seq and Differential Transcriptome Analysis
Gene Expression Changes with mTBIProfound dysregulation of genes associated with vascular integrity and endothelial function.
Effect of C381 TreatmentLargely reversed the gene expression changes induced by mTBI. Genes upregulated by mTBI were downregulated by C381, and vice-versa.
Implicated PathwaysTGF-β signaling, lysosomal function.

Table 2: Summary of RNA-sequencing Findings. This analysis highlights the molecular changes in the hippocampus of mTBI mice and the restorative effect of C381 treatment.[3]

Signaling Pathways and Mechanism of Action

C381 exerts its therapeutic effects in TBI through a multi-faceted mechanism primarily involving the activation of the TGF-β signaling pathway and the restoration of lysosomal function.

G cluster_0 C381 Therapeutic Intervention C381 C381 TGFb TGF-β Signaling Activation C381->TGFb Lysosome Lysosomal Function Restoration C381->Lysosome VascularProtection Vascular Protection TGFb->VascularProtection AntiInflammatory Anti-inflammatory Effects TGFb->AntiInflammatory Neuroprotection Neuroprotection Lysosome->Neuroprotection VascularDamage Vascular Damage (Pericyte Loss, BBB Disruption) Neuroinflammation Neuroinflammation (Astrocyte Reactivity) NeuronalInjury Neuronal Injury (Reduced Calbindin) VascularProtection->VascularDamage Attenuates AntiInflammatory->Neuroinflammation Reduces Neuroprotection->NeuronalInjury Restores

Caption: Proposed mechanism of action for C381 in Traumatic Brain Injury.

Experimental Protocols

The following are detailed protocols for conducting preclinical studies with C381 in a mouse model of repetitive mild traumatic brain injury.

Repetitive Mild Traumatic Brain Injury (mTBI) Animal Model

This protocol describes the induction of repetitive concussive injuries in mice.

G start Start day1 Day 1: First mTBI start->day1 day3 Day 3: Second mTBI day1->day3 day5 Day 5: Third mTBI day3->day5 day7 Day 7: Fourth mTBI day5->day7 treatment C381 or Vehicle Administration day7->treatment endpoint Endpoint: Sacrifice and Tissue Collection (e.g., 3 days or 1 month post-final TBI) treatment->endpoint end End endpoint->end

Caption: Experimental workflow for the repetitive mTBI mouse model.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Impact device (e.g., electromagnetic impactor)

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in a stereotaxic frame.

  • Maintain body temperature using a heating pad.

  • A midline scalp incision is made to expose the skull.

  • A 3-mm diameter impactor tip is positioned over the skull midway between the bregma and lambda sutures.

  • Induce a single impact with defined parameters (e.g., 5 m/s velocity, 100 ms duration, 1.0 mm depth).

  • Suture the incision.

  • Allow the animal to recover on a heating pad.

  • Repeat the injury every 48 hours for a total of four injuries.

  • Sham animals undergo the same procedure, including anesthesia and incision, but without the impact.

C381 Administration

Materials:

  • C381 small molecule

  • Vehicle (e.g., DMSO, saline)

  • Injection supplies (e.g., syringes, needles)

Procedure:

  • Prepare a stock solution of C381 in a suitable vehicle.

  • Administer C381 or vehicle to the mice via a chosen route (e.g., intraperitoneal injection).

  • The timing of administration can be varied depending on the study design (e.g., starting after the final TBI).

  • A typical dosing regimen might be daily injections for a specified period.

Immunohistochemistry and Analysis

This protocol outlines the steps for assessing tissue-level changes in the brain.

Materials:

  • Perfusion solutions (e.g., saline, paraformaldehyde)

  • Cryostat or microtome

  • Primary antibodies (e.g., anti-GFAP for astrocytes, anti-CD31 for endothelial cells, anti-CD13 for pericytes, anti-calbindin)

  • Secondary antibodies (fluorescently-labeled)

  • Mounting medium with DAPI

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the designated experimental endpoint, deeply anesthetize the mice.

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in paraformaldehyde.

  • Cryoprotect the brain in a sucrose solution.

  • Section the brain using a cryostat or microtome.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites.

  • Incubate sections with primary antibodies overnight at 4°C.

  • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Counterstain with DAPI.

  • Mount the sections on slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the immunoreactivity using image analysis software. For example, GFAP immunoreactivity can be analyzed semi-quantitatively using thresholding. Pericyte coverage can be expressed as the ratio of CD13 positive area to CD31 positive area.[3]

RNA-sequencing and Analysis

This protocol is for investigating gene expression changes.

Procedure:

  • At the experimental endpoint, perfuse the mice with saline.

  • Dissect the brain region of interest (e.g., ipsilateral hippocampus).

  • Isolate total RNA from the tissue samples.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the RNA samples.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify differentially expressed genes (DEGs) between experimental groups.

  • Perform pathway analysis on the DEGs to identify enriched biological pathways.

Conclusion

The small molecule C381 demonstrates significant therapeutic potential in preclinical models of traumatic brain injury. Its mechanism of action, centered on activating TGF-β signaling and restoring lysosomal function, leads to reduced vascular damage, attenuated neuroinflammation, and enhanced neuroprotection. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of C381 and similar compounds in the context of TBI.

References

Application Notes and Protocols for SRI-011381-d5 in Fibroblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and extracellular matrix production.[3] In the context of tissue repair and fibrosis, TGF-β signaling plays a pivotal role in modulating fibroblast activity.[3] this compound has been demonstrated to promote the proliferation of fibroblasts, making it a valuable tool for studying fibrotic processes and for the development of therapeutics targeting this pathway.[2] These application notes provide a detailed protocol for utilizing this compound in a fibroblast proliferation assay.

Mechanism of Action

This compound functions as an agonist of the TGF-β signaling pathway.[1] Upon binding to the TGF-β receptor complex, it initiates a downstream signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3). These activated Smads then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and fibrosis. Evidence also suggests an interplay with other signaling pathways, such as the ERK pathway, which can be activated downstream of TGF-β receptor activation and contribute to the proliferative response in fibroblasts.[4][5][6]

Data Presentation

Table 1: Recommended Cell Seeding Densities for Fibroblast Proliferation Assays
Plate FormatCell Line (Example)Seeding Density (cells/cm²)Seeding Density (cells/well)
96-wellNIH-3T35,000 - 10,0001,600 - 3,200
24-wellHuman Dermal Fibroblasts5,000 - 10,0009,500 - 19,000
6-wellPrimary Lung Fibroblasts5,000 - 10,00047,500 - 95,000
Table 2: Example Dose-Response Data for this compound in a 72-hour Fibroblast Proliferation Assay (MTT)
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Proliferation (Relative to Vehicle Control)
0 (Vehicle Control - 0.1% DMSO)0.45 ± 0.03100%
0.10.58 ± 0.04129%
10.75 ± 0.05167%
101.12 ± 0.08249%
251.25 ± 0.09278%
501.28 ± 0.10284%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the fibroblast cell line, assay conditions, and specific batch of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8][9] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. For example, for 1 mg of this compound (MW: 329.48 g/mol ), add 303.5 µL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[10] Avoid repeated freeze-thaw cycles.

Fibroblast Proliferation Assay Protocol (MTT-based)

This protocol is designed for a 96-well plate format but can be adapted for other plate sizes.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3, human dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture fibroblasts to 70-80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1,600 - 3,200 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation (Optional but Recommended): a. After 24 hours, aspirate the complete medium and wash the cells once with PBS. b. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. This step helps to synchronize the cell cycle and reduce baseline proliferation.

  • Treatment with this compound: a. Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 0.5-1% FBS) medium. A suggested concentration range is 0.1 µM to 50 µM. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound (typically ≤ 0.1%). c. Aspirate the starvation medium and add 100 µL of the prepared treatment solutions to the respective wells. d. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay: a. At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of blank wells (medium and MTT solvent only) from all other absorbance readings. b. Calculate the percentage of proliferation relative to the vehicle control using the following formula: % Proliferation = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGFbR TGF-β Receptor (Type I/II) This compound->TGFbR agonistic binding TGFb TGF-β TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates ERK ERK TGFbR->ERK activates (non-canonical) pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., c-Myc, Cyclins) Smad_complex->Transcription translocates & activates pERK p-ERK ERK->pERK pERK->Transcription activates Proliferation Fibroblast Proliferation Transcription->Proliferation leads to Fibroblast_Proliferation_Assay_Workflow start Start seed Seed Fibroblasts in 96-well plate start->seed attach Incubate 24h (Cell Attachment) seed->attach starve Serum Starvation (Optional, 12-24h) attach->starve treat Treat with this compound (24-72h) starve->treat mtt Add MTT Reagent (2-4h) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis read->analyze end End analyze->end

References

Application Notes and Protocols for SRI-011381-d5 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel, brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It presents a promising tool for the investigation of neuroinflammatory processes and holds therapeutic potential for neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying neuroinflammation, based on currently available preclinical data.

Mechanism of Action: this compound physically interacts with the lysosome, promoting its acidification and enhancing the breakdown of its cargo.[1][2][3] This restoration of lysosomal homeostasis leads to the activation of the TGF-β signaling pathway, which is known to have potent anti-inflammatory and neuroprotective effects.[1] The activation of TGF-β signaling by this compound has been shown to reduce microgliosis, the activation of microglia which are the primary immune cells of the central nervous system.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound (C381).

Table 1: In Vitro Effects of this compound (C381) on Lysosomal Function

ExperimentCell LineTreatmentConcentration (µM)OutcomeQuantitative Value
Lysosomal AcidificationK562C381 (1h)1Increased Lysosensor Green Puncta~1.5-fold increase vs. control
10~2-fold increase vs. control
100~4-fold increase vs. control
400~7-fold increase vs. control
Lysosomal Proteolysis8988TC381 (2h)10Increased DQ-BSA DegradationSignificant increase in normalized DQ-BSA area
100Further significant increase in normalized DQ-BSA area

Data extracted from figures in Vest et al., 2022.

Table 2: In Vivo Effects of this compound (C381) in a Mouse Model of Neurodegeneration (Progranulin-/- mice)

ExperimentBrain RegionTreatmentDose (mg/kg)OutcomeQuantitative Value
MicrogliosisThalamusC381 (daily for 3 months)10Reduction in Iba1+ microglia areaSignificant reduction vs. vehicle
30Further significant reduction vs. vehicle
Lysosomal PathologyMicrogliaC381 (daily for 3 months)30Reduction in Lamp2 fluorescenceSignificant reduction vs. vehicle
Reduction in Chmp2B punctaSignificant reduction vs. vehicle
Reduction in Galectin-3 fluorescenceSignificant reduction vs. vehicle

Data extracted from figures in Vest et al., 2022.

Table 3: Effects of SRI-011381 on TGF-β Signaling Pathway Components

ExperimentCell/Tissue TypeTreatmentConcentrationOutcome
Smad2/3 PhosphorylationPeripheral Blood Mononuclear CellsSRI-01138110 µMUp-regulation of pSmad2/3
TGF-β2/Smad3 SignalingHuman Adipose-derived Stem CellsSRI-011381 hydrochloride10 µMReverses inhibition of TGF-β2 and p-Smad3

Experimental Protocols

In Vitro Lysosomal Acidification Assay

Objective: To quantify the effect of this compound on lysosomal pH in cultured cells.

Materials:

  • This compound (C381)

  • Cell line of interest (e.g., K562, primary microglia)

  • Cell culture medium and supplements

  • LysoSensor™ Green DND-189 (Thermo Fisher Scientific)

  • Bafilomycin A1 (positive control for lysosomal acidification inhibition)

  • Live-cell imaging system (e.g., Incucyte S3)

Procedure:

  • Seed cells in a suitable multi-well plate and allow them to adhere and grow to a desired confluency.

  • Prepare a range of concentrations of this compound in cell culture medium. A vehicle control (e.g., DMSO) and a positive control (e.g., 500 nM Bafilomycin A1) should be included.

  • Treat the cells with the different concentrations of this compound or controls for 1 hour at 37°C.

  • During the last hour of treatment, add LysoSensor™ Green DND-189 to the culture medium at a final concentration of 1 µM.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Image the live cells using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity or the number and area of fluorescent puncta per cell. Normalize the data to cell confluence or cell number.

In Vitro Lysosomal Proteolysis Assay (DQ-BSA Degradation)

Objective: To measure the effect of this compound on the proteolytic activity of lysosomes.

Materials:

  • This compound (C381)

  • Cell line of interest (e.g., 8988T, primary microglia)

  • Cell culture medium and supplements

  • DQ™ Green BSA (Thermo Fisher Scientific)

  • Bafilomycin A1 (positive control for inhibition of degradation)

Procedure:

  • Seed cells in a suitable multi-well plate.

  • Treat the cells with various concentrations of this compound or controls for a predetermined time (e.g., 2 hours).

  • During the treatment period, add DQ™ Green BSA to the culture medium at a final concentration of 10 µg/mL.

  • After the incubation, wash the cells with PBS to remove excess DQ-BSA.

  • Image the cells using a fluorescence microscope. The de-quenched BSA will fluoresce upon degradation in the acidic lysosomal environment.

  • Quantify the fluorescent area and normalize it to cell confluence.

Western Blot for Phosphorylated Smad2/3

Objective: To determine the activation of the canonical TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

Materials:

  • This compound (C381)

  • Primary microglia or other relevant cell type

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-Smad2/3, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with this compound (e.g., 10 µM) or vehicle for the desired time.

  • Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.

  • Sonicate the cell lysates briefly on ice to ensure the release of nuclear proteins like pSmad2/3.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control.

Visualizations

Signaling Pathway of this compound in Neuroinflammation

SRI011381_Pathway cluster_extracellular Extracellular cluster_cell Microglial Cell cluster_lysosome Lysosome cluster_nucleus Nucleus SRI This compound vATPase v-ATPase SRI->vATPase targets Acidification Increased Acidification vATPase->Acidification activates mTOR mTOR (potential) vATPase->mTOR Wnt Wnt (potential) vATPase->Wnt Notch Notch (potential) vATPase->Notch Proteolysis Enhanced Proteolysis Acidification->Proteolysis TGFb_Receptor TGF-β Receptor Acidification->TGFb_Receptor activates signaling pSmad pSmad2/3 TGFb_Receptor->pSmad phosphorylates Beclin1 Beclin-1 (potential) TGFb_Receptor->Beclin1 Gene_Expression Gene Expression pSmad->Gene_Expression translocates to Anti_Inflammatory Anti-inflammatory Response Gene_Expression->Anti_Inflammatory Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Reduced_Microgliosis Reduced Microgliosis Anti_Inflammatory->Reduced_Microgliosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Study

InVivo_Workflow Model Neuroinflammation Mouse Model (e.g., Progranulin-/-) Treatment This compound Treatment (e.g., 10 or 30 mg/kg, daily) Model->Treatment Behavioral Behavioral Testing (optional) Treatment->Behavioral Sacrifice Tissue Collection (Brain) Treatment->Sacrifice Behavioral->Sacrifice Histology Immunohistochemistry (e.g., Iba1, Lamp2) Sacrifice->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, ELISA) Sacrifice->Biochemistry Analysis Data Analysis and Quantification Histology->Analysis Biochemistry->Analysis

Caption: General experimental workflow for in vivo studies.

References

Application of Small Molecule Inhibitors in Cardiac Fibrosis Studies: A Focus on Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most forms of heart disease, leading to cardiac stiffness, dysfunction, and ultimately heart failure.[1][2][3][4] The activation of cardiac fibroblasts into myofibroblasts is a critical event in the fibrotic process, driven by various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.[5][6][7] This has led to the investigation of small molecule inhibitors that target these pathways as potential anti-fibrotic therapies.

While the specific compound "C381" did not yield specific results in the context of cardiac fibrosis in the available literature, this document will focus on a well-characterized anti-fibrotic agent, Pirfenidone , as a representative example of a small molecule inhibitor used in cardiac fibrosis research. Pirfenidone is an orally available small molecule that has demonstrated anti-fibrotic and anti-inflammatory properties and is approved for the treatment of idiopathic pulmonary fibrosis. Its application is now being extensively explored in cardiac fibrosis.

These application notes provide an overview of the use of Pirfenidone in cardiac fibrosis studies, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action & Signaling Pathways

Pirfenidone is believed to exert its anti-fibrotic effects through multiple mechanisms, primarily by inhibiting the TGF-β signaling pathway.[8] TGF-β is a potent pro-fibrotic cytokine that plays a central role in the differentiation of fibroblasts into myofibroblasts, which are the primary cell type responsible for excessive ECM production.[5][7]

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of pro-fibrotic genes, including collagens and α-smooth muscle actin (α-SMA).[7]

Pirfenidone has been shown to downregulate the expression of TGF-β1 and inhibit the phosphorylation of Smad2/3, thereby attenuating the downstream pro-fibrotic gene expression.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Smad_complex->Pro_fibrotic_genes Translocates Pirfenidone Pirfenidone (C381 Substitute) Pirfenidone->TGFb Inhibits Expression Pirfenidone->pSmad23 Inhibits Phosphorylation

Caption: Simplified TGF-β signaling pathway and points of inhibition by Pirfenidone.

Experimental Workflow for Evaluating Anti-Fibrotic Compounds

A typical experimental workflow to evaluate the efficacy of a potential anti-fibrotic compound like Pirfenidone involves both in vitro and in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies fibroblasts Isolate Cardiac Fibroblasts tgf_stimulation Stimulate with TGF-β + Test Compound fibroblasts->tgf_stimulation in_vitro_analysis Analyze: - α-SMA Expression - Collagen Synthesis - Proliferation/Migration tgf_stimulation->in_vitro_analysis animal_model Induce Cardiac Fibrosis (e.g., TAC, MI) in_vitro_analysis->animal_model Promising results lead to in vivo testing treatment Treat with Test Compound animal_model->treatment functional_assessment Assess Cardiac Function (Echocardiography) treatment->functional_assessment histology Histological Analysis (Masson's Trichrome, Picrosirius Red) functional_assessment->histology molecular_analysis Molecular Analysis (qPCR, Western Blot) histology->molecular_analysis

Caption: General experimental workflow for screening anti-fibrotic compounds.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies investigating the effects of Pirfenidone on cardiac fibrosis.

Table 1: In Vivo Efficacy of Pirfenidone in a Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction - TAC)

ParameterShamTAC + VehicleTAC + Pirfenidone (Low Dose)TAC + Pirfenidone (High Dose)
Cardiac Function (Echocardiography)
Ejection Fraction (%)65 ± 540 ± 650 ± 558 ± 4**
Fractional Shortening (%)35 ± 420 ± 327 ± 432 ± 3
Fibrosis Markers (Histology)
Collagen Volume Fraction (%)2.5 ± 0.515.2 ± 2.19.8 ± 1.5*5.1 ± 0.8
Gene Expression (qPCR)
Collagen I (fold change)1.08.5 ± 1.24.2 ± 0.82.1 ± 0.5**
α-SMA (fold change)1.06.2 ± 0.93.1 ± 0.61.5 ± 0.4**

*p < 0.05 vs. TAC + Vehicle; **p < 0.01 vs. TAC + Vehicle. Data are presented as mean ± SD and are hypothetical representations based on published literature.

Table 2: In Vitro Efficacy of Pirfenidone on TGF-β1-stimulated Cardiac Fibroblasts

ParameterControlTGF-β1 (10 ng/mL)TGF-β1 + Pirfenidone (100 µM)TGF-β1 + Pirfenidone (500 µM)
Protein Expression (Western Blot)
α-SMA (relative density)0.1 ± 0.021.0 ± 0.150.6 ± 0.10.3 ± 0.05**
Collagen I (relative density)0.2 ± 0.041.0 ± 0.20.5 ± 0.10.25 ± 0.06
Cell Proliferation
BrdU Incorporation (OD)0.2 ± 0.030.8 ± 0.10.5 ± 0.08*0.3 ± 0.05

*p < 0.05 vs. TGF-β1; **p < 0.01 vs. TGF-β1. Data are presented as mean ± SD and are hypothetical representations based on published literature.

Experimental Protocols

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

This protocol describes the surgical procedure to induce pressure overload-induced cardiac fibrosis in mice, a commonly used model to study cardiac hypertrophy and fibrosis.[3][9]

Materials:

  • 8-10 week old male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • 7-0 silk suture

  • 27-gauge needle

  • Ventilator

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a small horizontal incision in the upper sternum.

  • Dissect the thymus to expose the aortic arch.

  • Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.

  • Place a 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • Close the chest and suture the skin incision.

  • Administer post-operative analgesics as required.

  • Allow the animals to recover for a specified period (e.g., 4 weeks) to develop cardiac fibrosis. Pirfenidone or vehicle can be administered daily via oral gavage during this period.

In Vitro Model: TGF-β1-induced Myofibroblast Differentiation

This protocol describes the isolation and culture of adult mouse cardiac fibroblasts and their differentiation into myofibroblasts using TGF-β1.[8][10]

Materials:

  • Adult mouse hearts

  • Collagenase type II

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Recombinant human TGF-β1

  • Pirfenidone

Procedure:

  • Euthanize adult mice and excise the hearts.

  • Mince the ventricular tissue into small pieces.

  • Digest the tissue with collagenase type II solution with gentle agitation at 37°C.

  • Collect the cell suspension and centrifuge to pellet the cells.

  • Resuspend the cells in DMEM with 10% FBS and plate them in a culture dish.

  • After 1-2 hours, non-myocytes (including fibroblasts) will attach. Remove the supernatant containing cardiomyocytes.

  • Culture the fibroblasts until they reach 80-90% confluency.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with different concentrations of Pirfenidone for 1 hour.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.

  • Harvest the cells for downstream analysis (e.g., Western blot for α-SMA and collagen I, or immunofluorescence staining).

Histological Analysis: Masson's Trichrome Staining

This staining method is used to differentiate collagen fibers (blue/green) from muscle fibers (red) and nuclei (dark red/purple) in tissue sections, allowing for the quantification of fibrosis.[11][12]

Materials:

  • Paraffin-embedded heart sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

  • Dehydrating agents (ethanol series)

  • Clearing agent (xylene)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Mordant in Bouin's solution at 56°C for 1 hour.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Counterstain in aniline blue solution for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate through an ethanol series, clear in xylene, and mount with a coverslip.

  • Image the stained sections and quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.

Molecular Analysis: Western Blot for α-SMA

This technique is used to detect and quantify the expression of α-SMA, a marker of myofibroblast differentiation.

Materials:

  • Cell or tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against α-SMA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from cardiac tissue or cultured fibroblasts.

  • Determine the protein concentration using a protein assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against α-SMA overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Studying Neuronal Plasticity with SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-011381-d5, also known as C381, is a novel, orally active small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] It exhibits significant neuroprotective properties, making it a valuable tool for investigating neuronal plasticity and its role in neurodegenerative diseases and injury.[3][4] this compound has been shown to be effective in preclinical models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][5] Its mechanism of action involves the activation of the canonical Smad signaling cascade, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[5][6]

Recent studies have elucidated a more specific mechanism, indicating that this compound physically targets the lysosome, promoting its acidification and enhancing the breakdown of lysosomal cargo. This restoration of lysosomal homeostasis is linked to its ability to activate TGF-β signaling.[3][7] The compound is brain-penetrant and has good oral bioavailability, making it suitable for both in vitro and in vivo studies.[3][4]

These application notes provide detailed protocols for utilizing this compound to study its effects on neuronal plasticity, from molecular signaling pathways in cell culture to functional outcomes in animal models.

Data Presentation

In Vitro Efficacy and Properties
ParameterValueCell/SystemReference
Effective Concentration 10 µMMouse Lung Fibroblasts[2]
Mechanism of Action TGF-β Signaling AgonistVarious cell culture models[3]
Molecular Target v-ATPase (implicated)Genome-wide CRISPRi screen[3]
Downstream Effect Upregulation of pSmad2/3Peripheral Blood Mononuclear Cells (PBMCs)[2]
Cellular Effect Promotes lysosomal acidificationIn vitro studies[3][7]
In Vivo Efficacy and Pharmacokinetics
ParameterValueAnimal ModelReference
Administration Route Oral gavage, Intraperitoneal (i.p.)Mice[2][4]
Effective Dosage 10, 30, 75 mg/kgMice[4]
Oral Bioavailability ~50%FBV Mice[4]
Observed Effects Rescued dopaminergic neurons, restored memory and motor functionMPTP mouse model of Parkinson's disease[3]
Observed Effects Reduced neurodegenerationAPP751Lon, Swetransgenic mice[4]
Observed Effects Reduced microgliosisProgranulin-/- mice[3]

Signaling Pathway

The primary signaling pathway activated by this compound is the canonical TGF-β/Smad pathway. The compound's interaction with v-ATPase on the lysosome leads to enhanced lysosomal function, which in turn promotes the activation of TGF-β signaling. This results in the phosphorylation and nuclear translocation of Smad2/3, leading to the transcription of target genes involved in neuroprotection and plasticity.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-β Ligand TGF-β Ligand TGF-β Receptor TGF-β Receptor Complex TGF-β Ligand->TGF-β Receptor Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 phosphorylates SRI_011381 This compound Lysosome Lysosome (v-ATPase) SRI_011381->Lysosome promotes acidification Lysosome->TGF-β Receptor activates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Gene_Transcription Gene Transcription (Neuroprotection, Plasticity) Nucleus->Gene_Transcription regulates

Caption: this compound activates the TGF-β/Smad signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Analysis of Smad2/3 Phosphorylation in Neuronal Cells

This protocol details the steps to assess the activation of the TGF-β pathway by this compound in a neuronal cell line (e.g., SH-SY5Y) or primary neurons via Western blotting for phosphorylated Smad2/3.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium and supplements

  • This compound hydrochloride

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSmad2/3, anti-Smad2/3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

    • Prepare a stock solution of this compound in fresh DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pSmad2/3, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot. Re-probe for total Smad2/3 and a loading control like GAPDH for normalization.[2]

Western_Blot_Workflow A Plate Neuronal Cells B Treat with this compound (and vehicle control) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Protein Transfer C->D E Antibody Incubation (pSmad2/3, Smad2/3, GAPDH) D->E F Detection & Analysis E->F

Caption: Workflow for Western blot analysis of Smad phosphorylation.

Protocol 2: In Vivo Administration for Neuroprotection Studies

This protocol describes the preparation and administration of this compound to a mouse model of neurodegeneration to assess its impact on neuronal plasticity-related outcomes (e.g., memory, motor function).

Materials:

  • This compound hydrochloride

  • Vehicle components: DMSO, PEG300, Tween-80, Saline

  • Animal model (e.g., MPTP-induced Parkinson's model, APP/PS1 Alzheimer's model)

  • Oral gavage needles or injection syringes

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

Procedure:

  • Formulation Preparation (for oral administration):

    • Prepare a clear stock solution of this compound in DMSO.

    • Sequentially add co-solvents to achieve the final formulation. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution. Prepare freshly on the day of use.[2]

    • For intraperitoneal injection, a solution in DMSO may be used.[4]

  • Animal Dosing:

    • Administer this compound to animals at desired doses (e.g., 10, 30, 75 mg/kg) via oral gavage or i.p. injection.[4]

    • A control group should receive the vehicle only.

    • The dosing regimen will depend on the specific model (e.g., daily for 14 days).[4]

  • Behavioral Analysis:

    • Following the treatment period, subject the animals to behavioral tests relevant to the neuronal systems under study.

    • For hippocampal plasticity and memory, use tests like the Morris water maze or novel object recognition.

    • For motor coordination and plasticity, use the rotarod test.

  • Post-Mortem Analysis:

    • After behavioral testing, euthanize the animals and harvest brain tissue.

    • Perform histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers like NeuN or tyrosine hydroxylase) to assess neuronal survival.

    • Biochemical analyses (e.g., Western blotting, ELISA) can be performed on brain homogenates to measure levels of plasticity-related proteins or inflammatory markers.

Protocol 3: Primary Neuronal Culture and Synaptic Plasticity Assessment (Conceptual)

While direct protocols for this compound on long-term potentiation (LTP) are not yet widely published, its known mechanism allows for the design of such experiments. TGF-β signaling is essential for late-phase LTP.[6]

Objective: To determine if pre-treatment with this compound can enhance or restore synaptic plasticity in primary neuronal cultures or hippocampal slices.

Materials:

  • Primary hippocampal or cortical neurons

  • Brain slice preparation equipment (for acute slices)

  • Electrophysiology rig for field excitatory postsynaptic potential (fEPSP) or whole-cell patch-clamp recordings

  • Artificial cerebrospinal fluid (aCSF)

  • High-frequency stimulation (HFS) protocol electrodes

  • This compound

Procedure:

  • Culture/Slice Preparation:

    • Prepare primary hippocampal cultures or acute hippocampal slices from rodents.

  • Treatment:

    • Pre-incubate the cultures or slices with this compound (e.g., 10 µM) or vehicle for a set period (e.g., 2-4 hours) before electrophysiological recording.

  • Electrophysiology:

    • Establish a stable baseline of synaptic transmission by recording fEPSPs for 20-30 minutes.

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

    • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Analysis:

    • Compare the magnitude and stability of LTP between this compound treated and vehicle-treated groups. An enhancement of LTP in the treated group would suggest a positive modulation of synaptic plasticity.

Conclusion

This compound is a potent activator of the TGF-β signaling pathway with demonstrated neuroprotective effects in various preclinical models. Its unique mechanism involving lysosomal function provides a novel avenue for therapeutic intervention in neurodegenerative diseases. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on neuronal signaling, survival, and plasticity. Further studies are warranted to fully elucidate its potential in modulating synaptic mechanisms like LTP and LTD, which are the cellular correlates of learning and memory.

References

Application Notes and Protocols for SRI-011381-d5 in Organoid Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid models of the human brain have emerged as powerful tools for studying neurodegenerative diseases, offering a more physiologically relevant system than traditional 2D cell cultures.[1][2][3][4] These self-organizing structures derived from human pluripotent stem cells can recapitulate key aspects of brain development and disease pathology, providing a valuable platform for investigating disease mechanisms and for the preclinical screening of therapeutic compounds.[2][5][6]

One signaling pathway of significant interest in the context of neurodegeneration is the Transforming Growth Factor-beta (TGF-β) pathway.[7] Dysregulation of TGF-β signaling has been implicated in the pathogenesis of various neurological disorders.[7] SRI-011381 (also known as C381) is a novel small molecule agonist of the TGF-β signaling pathway that has demonstrated neuroprotective effects.[7][8][9][10] The deuterated version, SRI-011381-d5, is functionally equivalent and can be used for similar in vitro studies, with potential applications in metabolic stability and pharmacokinetic assessments.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cerebral organoid models of neurodegeneration to investigate its therapeutic potential.

Mechanism of Action of SRI-011381

SRI-011381 is a potent, orally active agonist of TGF-β signaling.[10][11] Its mechanism of action involves the activation of the canonical Smad pathway.[7] In addition to its role as a TGF-β agonist, SRI-011381 has been shown to physically target lysosomes, promoting their acidification and increasing the breakdown of lysosomal cargo.[7][8][12][13] This dual mechanism is particularly relevant for neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide range of cellular processes, including neuroprotection.[11]

Data Summary

The following tables present hypothetical, yet representative, quantitative data that could be generated from the application of this compound to a neurodegenerative disease model in cerebral organoids. These tables are designed for easy comparison of treatment effects.

Table 1: Dose-Response Effect of this compound on Neuronal Viability in Amyloid-β Treated Organoids

Treatment GroupConcentration (µM)Neuronal Viability (%)Fold Change vs. Aβ Control
Vehicle Control0100 ± 5.21.72
Aβ (10 µM)058 ± 4.51.00
Aβ + this compound165 ± 5.11.12
Aβ + this compound578 ± 4.91.34
Aβ + this compound1089 ± 5.31.53

Table 2: Effect of this compound on Key Pathological Markers in a Tauopathy Organoid Model

Treatment Groupp-Tau Levels (Relative Units)Caspase-3 Activity (Fold Change)Synaptophysin Expression (Relative Units)
Wild-Type Organoid0.2 ± 0.051.0 ± 0.11.0 ± 0.1
Tauopathy Organoid (Vehicle)1.0 ± 0.123.5 ± 0.40.4 ± 0.08
Tauopathy Organoid + this compound (10 µM)0.4 ± 0.091.5 ± 0.20.8 ± 0.1

Table 3: Gene Expression Changes in Response to this compound Treatment

GeneFunctionFold Change in Expression (this compound vs. Vehicle)
SMAD7Inhibitor of TGF-β signaling2.5
BCL2Anti-apoptotic protein1.8
BDNFNeurotrophic factor2.1
MAPTMicrotubule-associated protein tau-1.5

Signaling Pathways and Experimental Workflows

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII 1. Ligand Binding TBRI TβRI TBRII->TBRI 2. Receptor Complex Formation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation SRI_011381 This compound SRI_011381->TBRI Agonist Activity Lysosome Lysosome SRI_011381->Lysosome Promotes Acidification pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation DNA Target Gene Transcription SMAD_complex_nuc->DNA 6. Gene Regulation Neuroprotection Neuroprotection DNA->Neuroprotection

Caption: TGF-β signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_analysis Analysis PSC hPSCs EB Embryoid Body Formation PSC->EB Induction Neural Induction EB->Induction Maturation Organoid Maturation Induction->Maturation Model Induce Neurodegenerative Phenotype (e.g., Aβ, Tau overexpression) Maturation->Model Treatment Treat with this compound (Dose-Response) Model->Treatment Viability Viability Assays (e.g., Calcein-AM/EthD-1) Treatment->Viability IHC Immunohistochemistry (p-Tau, Synaptophysin) Treatment->IHC WB Western Blot (Caspase-3, SMADs) Treatment->WB qPCR RT-qPCR (Target Gene Expression) Treatment->qPCR

Caption: Experimental workflow for this compound in organoid models.

Neuroprotective_Mechanism cluster_pathways Cellular Pathways cluster_effects Downstream Effects SRI This compound TGFb TGF-β Signaling Activation SRI->TGFb Lysosome Lysosomal Function Enhancement SRI->Lysosome Gene Neuroprotective Gene Expression TGFb->Gene Clearance Protein Aggregate Clearance Lysosome->Clearance Apoptosis Reduced Apoptosis Gene->Apoptosis Outcome Improved Neuronal Survival and Function Clearance->Outcome Apoptosis->Outcome

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

Protocol 1: Generation and Maturation of Cerebral Organoids

This protocol is a generalized procedure for generating cerebral organoids. Specific protocols may vary, and it is recommended to consult detailed publications for troubleshooting and optimization.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC maintenance medium

  • Embryoid body (EB) formation medium

  • Neural induction medium

  • Neural differentiation medium

  • Maturation medium

  • Ultra-low attachment 96-well and 6-well plates

  • Orbital shaker

Procedure:

  • Embryoid Body Formation: a. Dissociate hPSCs into single cells and resuspend in EB formation medium supplemented with a ROCK inhibitor (e.g., Y-27632). b. Seed cells into an ultra-low attachment 96-well plate to form EBs. c. Incubate for 2-4 days until EBs are formed.

  • Neural Induction: a. Transfer EBs to an ultra-low attachment 6-well plate containing neural induction medium. b. Culture for 5-7 days, changing the medium every other day.

  • Maturation: a. Embed the neuroepithelial tissues in Matrigel droplets and transfer them to a larger culture dish with neural differentiation medium. b. After 4-5 days, transfer the developing organoids to an orbital shaker to enhance nutrient absorption. c. Continue to culture the organoids in maturation medium for at least 30-40 days before initiating experiments, changing the medium every 3-4 days.

Protocol 2: Treatment of Organoids with this compound

Materials:

  • Mature cerebral organoids (day 40+)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Organoid maturation medium

  • Neurotoxic insult (e.g., aggregated Amyloid-β peptides, rotenone)

Procedure:

  • Induction of Neurodegenerative Phenotype (if applicable): a. Culture mature organoids in medium containing the desired neurotoxic agent for a predetermined time to establish a disease model. Include a vehicle-treated control group.

  • Preparation of this compound Working Solutions: a. Prepare a series of dilutions of the this compound stock solution in organoid maturation medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: a. Replace the medium of the organoids with the prepared this compound working solutions or control medium. b. Culture the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). c. Refresh the medium with the respective treatments every 24-48 hours if longer treatment periods are required.

Protocol 3: Assessment of Neuroprotection

A. Viability Assay (e.g., Calcein-AM/Ethidium Homodimer-1 Staining)

  • Incubate treated and control organoids in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Image the organoids using a fluorescence microscope.

  • Quantify the green and red fluorescence intensity to determine the ratio of live to dead cells.

B. Immunohistochemistry for Pathological Markers

  • Fix the organoids in 4% paraformaldehyde.

  • Cryopreserve and section the organoids.

  • Perform immunohistochemistry using antibodies against markers of interest (e.g., phosphorylated Tau, cleaved Caspase-3, synaptophysin).

  • Image the sections using a confocal microscope and quantify the fluorescent signal.

C. Western Blot Analysis

  • Lyse the organoids to extract total protein.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated SMAD2/3, BCL2).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities relative to a loading control.

D. Quantitative Real-Time PCR (RT-qPCR)

  • Extract total RNA from the organoids.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qPCR using primers for target genes (e.g., SMAD7, BCL2, BDNF).

  • Normalize the expression levels to a housekeeping gene and calculate fold changes.

Conclusion

This compound presents a promising therapeutic candidate for neurodegenerative diseases due to its dual mechanism of activating the neuroprotective TGF-β signaling pathway and enhancing lysosomal function. The use of cerebral organoid models provides a robust and physiologically relevant platform to further elucidate its therapeutic potential and underlying mechanisms. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of this compound in the context of neurodegeneration.

References

Troubleshooting & Optimization

Potential off-target effects of SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SRI-011381-d5. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

SRI-011381 is characterized as an orally active agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4] The deuterated form, this compound, is expected to have the same primary mechanism. The compound has been shown to stimulate Smad proteins, which are key downstream effectors of the TGF-β pathway.[5] Additionally, it has been noted to modulate GATA3 and Neuropilin-1 (NRP-1).[5]

Q2: Has a specific off-target binding profile for this compound been published?

Currently, there is no publicly available, detailed off-target binding profile for SRI-011381 or its deuterated form, this compound, from broad screening panels (e.g., kinase or receptor panels). The majority of published literature focuses on its on-target effects related to TGF-β pathway activation.

Q3: What are the potential unintended effects related to the on-target activity of this compound?

While not strictly "off-target" in the sense of binding to unrelated proteins, the activation of the TGF-β pathway can have widespread and context-dependent physiological effects that may be unintended in a specific experimental model. The TGF-β pathway is pleiotropic and plays a role in numerous biological processes. For example, in addition to its neuroprotective effects, TGF-β signaling is also strongly associated with the progression of fibrosis.[6] Therefore, users should be aware of the potential for observing effects related to the diverse functions of TGF-β.

Q4: Are there any known systemic effects of SRI-011381 administration in vivo?

One preclinical study noted that oral administration of SRI-011381 to mice at doses of 10, 30, and 75 mg/kg for 14 days led to significant changes in hematological parameters, including reductions in red blood cells, hematocrit, and hemoglobin.[2] Researchers planning in vivo studies should consider incorporating complete blood count (CBC) analysis to monitor for potential hematological effects.

Q5: How does SRI-011381 activate TGF-β signaling?

A genome-wide CRISPR interference screen identified the vacuolar-type H+-ATPase (v-ATPase) as a potential target of SRI-011381 (also referred to as C381).[7] The proposed mechanism suggests that SRI-011381 interacts with v-ATPase, promoting the acidification of lysosomes and restoring lysosomal homeostasis.[7] This action, in turn, leads to the activation of TGF-β signaling.[7] Potential, less established mechanisms may also involve the Beclin-1, mTOR, Wnt, and Notch pathways.[7]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Observed Issue Potential Cause Recommended Action
Unexpected increase in extracellular matrix protein expression (e.g., collagen, fibronectin) in non-fibroblast cell types. This is a known on-target effect of TGF-β pathway activation. SRI-011381 has been shown to increase the expression of collagen-1.[3][8] The TGF-β pathway is a potent inducer of fibrosis.[6]1. Confirm the effect is dose-dependent with this compound.2. Treat cells with a known TGF-β receptor inhibitor (e.g., SB-431542) in combination with this compound to see if the effect is blocked.3. Measure the expression of canonical TGF-β target genes (e.g., PAI-1/SERPINE1) to confirm pathway activation.
Unexplained changes in cell proliferation or apoptosis. The TGF-β pathway has a dual role in regulating cell proliferation, often inhibiting the growth of epithelial cells while promoting the growth of mesenchymal cells. This is a context-dependent on-target effect.1. Characterize the dose-response relationship of this compound on the proliferation of your specific cell type.2. Assess the phosphorylation of Smad2/3 to confirm TGF-β pathway activation at the concentrations where proliferation is affected.[3]3. Use a TGF-β receptor inhibitor as a control to verify that the observed effect is mediated through the canonical pathway.
In vivo study shows decreased red blood cell counts. This has been reported as a systemic effect of SRI-011381 administration in mice.[2] The underlying mechanism is not well-defined but could be an on-target or off-target effect.1. Monitor hematological parameters regularly during in vivo studies.2. Consider evaluating a dose-response to identify a therapeutic window with minimal hematological impact.3. Investigate markers of erythropoiesis to understand the potential mechanism.
Observed effect is not reversed by a TGF-β receptor inhibitor. This could indicate a genuine off-target effect or activation of a non-canonical TGF-β pathway that does not depend on the targeted receptor.1. Repeat the experiment with a different TGF-β pathway inhibitor that acts further downstream.2. Consider performing a broad-panel screen (e.g., kinome scan) to identify potential off-target binding partners of this compound.3. Validate any potential off-target hits with binding assays and functional studies.

Summary of SRI-011381 On-Target Biological Effects

Biological Process Specific Effect Model System Reference
TGF-β Signaling Activates TGF-β pathway, upregulates pSmad2/3Peripheral Blood Mononuclear Cells[3]
Stimulates Smad proteinsInferred[5]
Neuroprotection Reduces Aβ42-induced cell death and neurite dystrophyPrimary mouse embryonic forebrain neurons[9]
Prevents memory deficits in an Alzheimer's disease mouse modelAPP751Lon,Swe transgenic mice[9]
Fibrosis/Cell Proliferation Promotes proliferation of mouse lung fibroblastsMouse Lung Fibroblasts[1][3]
Increases TGF-β1, NALP3, collagen-1, and α-SMA expressionMouse Lung Fibroblasts[3][8]
Immunology Increases phagocytosis of Aβ42 by macrophagesJ774A.1 and THP-1 macrophages[9]
Hematology Reductions in red blood cells, hematocrit, and hemoglobinFVB mice[2]

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Phospho-Smad2/3

This protocol is used to confirm the on-target activation of the TGF-β pathway by this compound.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, replace the medium with a low-serum medium for 2-4 hours before treating with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., recombinant TGF-β1).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH for loading control.

Visualizations

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates This compound This compound v-ATPase v-ATPase This compound->v-ATPase Activates v-ATPase->TGF-beta_Receptor Activates Pathway (Proposed) pSmad2_3 p-Smad2/3 Smad_Complex Smad Complex (p-Smad2/3 + Smad4) pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Target Gene Transcription (e.g., PAI-1, Collagen) Smad_Complex->Gene_Transcription Translocates Troubleshooting_Workflow A Unexpected Experimental Result Observed B Confirm Effect is Dose-Dependent with this compound A->B C Test for TGF-β Pathway Activation (e.g., p-Smad2/3 Western Blot) B->C D Is Pathway Activated? C->D E Co-treat with TGF-β Receptor Inhibitor (e.g., SB-431542) D->E Yes H Potential Off-Target Effect or Non-Canonical Pathway D->H No F Is Effect Blocked? E->F G Effect is Likely On-Target (Mediated by TGF-β Pathway) F->G Yes F->H No I Investigate Broader Screening (e.g., Kinome Scan) H->I

References

SRI-011381-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of SRI-011381-d5, along with answers to frequently asked questions and troubleshooting tips for researchers.

Stability and Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions based on the available data for the parent compound, SRI-011381. It is presumed that the deuterated form (d5) will have similar stability profiles.

FormStorage TemperatureDurationNotes
Solid (Powder) 4°CProtect from light.
-20°C≥ 4 years
In Solvent -80°C6 monthsProtect from light.
-20°C1 monthProtect from light.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound upon receipt?

A: Upon receipt, the solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can be viable for at least 4 years.[1] For shorter periods, storage at 4°C is also acceptable.[2][3] It is crucial to protect the compound from light.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of SRI-011381.[1][2][4][5] When preparing solutions, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] Sonication may be necessary to fully dissolve the compound.[4][5]

Q3: How should I store stock solutions of this compound?

A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[2][3] For shorter-term storage (up to 1 month), -20°C is suitable.[2][3] Always protect the solutions from light.[2]

Q4: Can I ship this compound at room temperature?

A: Shipping conditions may vary. Within the continental US, it is often shipped at room temperature.[2][3] However, for international shipping or to ensure maximum stability, it may be shipped on wet or blue ice.[1][4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is difficult to dissolve. The compound may have precipitated out of solution or the incorrect solvent was used.Use a recommended solvent such as DMSO.[1][2][4][5] Gentle warming and sonication can aid in dissolution.[4][5] Ensure you are using a sufficient volume of solvent for the desired concentration.
Inconsistent experimental results. Improper storage leading to degradation of the compound.Review the storage conditions. Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Reduced activity of the compound. The compound may have degraded due to prolonged storage or exposure to light.Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the solid compound. Ensure that the storage duration has not exceeded the recommended timeframes.

Signaling Pathway and Experimental Workflow

SRI-011381 is an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6][7] It exerts its neuroprotective effects by activating this pathway.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SRI-011381 SRI-011381 TGF-β Receptor TGF-β Receptor Complex SRI-011381->TGF-β Receptor activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates pSmad2/3 p-Smad2/3 Smad Complex Smad2/3-Smad4 Complex pSmad2/3->Smad Complex binds Smad4 Smad4 Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates

References

Technical Support Center: Overcoming Poor Cell Permeability of SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cell permeability of SRI-011381-d5.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected intracellular concentrations of this compound in our cell-based assays. What are the common causes of poor cell permeability for a small molecule like this?

A1: Poor cell permeability is a frequent challenge in cellular assays and drug development. Several physicochemical properties of a compound can contribute to this issue. Key factors include:

  • High Molecular Weight: Larger molecules generally diffuse more slowly across the lipid bilayer.

  • Low Lipophilicity: The compound may be too polar to efficiently partition into the hydrophobic cell membrane.

  • High Polar Surface Area (PSA): A high PSA can indicate a large number of hydrogen bond donors and acceptors, which can hinder membrane translocation.[1]

  • Presence of Charged Groups: Charged molecules have difficulty crossing the nonpolar lipid membrane.

  • Efflux Transporter Activity: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[2]

SRI-011381 has a molecular weight of 329.48 g/mol and is an agonist of the TGF-beta signaling pathway.[3] While some in vivo studies show oral bioavailability, optimizing its entry into specific cell types in vitro may be necessary.[4]

Q2: What are the initial experimental steps to confirm and quantify the poor cell permeability of this compound?

A2: A systematic approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[2] The following two assays are common starting points:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful initial screen to determine the intrinsic passive permeability of this compound.[2][5]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which emulate the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including potential efflux.[2][5]

A direct measurement of intracellular compound concentration can be achieved through cellular uptake assays in the specific cell line being used for your primary experiments.

Q3: What strategies can be employed to improve the cellular uptake of this compound in our experiments?

A3: Several strategies can be implemented to enhance the cell permeability of this compound, which can be broadly categorized into formulation-based approaches and medicinal chemistry strategies.[2][6]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can transiently increase membrane fluidity or disrupt tight junctions to improve compound uptake.

    • Liposomal Formulations: Encapsulating this compound in lipid-based nanoparticles can facilitate its entry into cells.

    • Co-administration with Efflux Pump Inhibitors: If active efflux is suspected, using known inhibitors (e.g., verapamil for P-gp) can increase intracellular accumulation.[5]

  • Medicinal Chemistry Approaches (for long-term development):

    • Prodrug Strategy: A more permeable, inactive form of the molecule can be designed to be converted into the active this compound by intracellular enzymes.[5][6]

    • Structural Modification: Altering the structure to increase lipophilicity or reduce the polar surface area can enhance passive diffusion. This often involves a structure-activity relationship (SAR) study.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low or no detectable intracellular this compound. Poor passive permeability.1. Perform a PAMPA assay to assess intrinsic passive diffusion. 2. Analyze the physicochemical properties of SRI-011381 (LogP, PSA, molecular weight) to see if they fall outside the optimal range for permeability.
Initial uptake is observed, but intracellular concentration decreases over time. Active efflux by transporters (e.g., P-gp).1. Conduct a Caco-2 permeability assay in both apical-to-basolateral and basolateral-to-apical directions. A higher B-A than A-B permeability suggests efflux. 2. Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil). An increase in intracellular concentration would indicate that the compound is an efflux substrate.[5]
Inconsistent results across different cell lines. Cell-type specific transporter expression or membrane composition.1. Characterize the expression of key efflux transporters (e.g., P-gp, MRPs) in the cell lines being used. 2. Compare the lipid composition of the cell membranes if possible.
This compound appears to be binding to the plate or other surfaces. Non-specific binding.1. Include control wells without cells to measure the amount of compound that binds to the assay plate or membrane inserts. 2. Consider using low-binding plates.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor solution (e.g., PBS with 5% DMSO)

  • Donor solution (this compound dissolved in buffer)

  • UV/Vis plate reader or LC-MS for quantification

Procedure:

  • Prepare the donor solution with a known concentration of this compound.

  • Add the acceptor solution to the acceptor wells of the PAMPA plate.

  • Carefully place the filter plate (coated with a lipid solution, e.g., phosphatidylcholine in dodecane) onto the acceptor plate.

  • Add the donor solution to the filter wells.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS).

  • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate both passive and active transport of this compound across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • This compound dosing solution

  • LC-MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution containing this compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral chamber at various time points.

  • Permeability Assay (Basolateral to Apical - B-A): a. Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is to assess active efflux.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Permeability Start Low Intracellular Concentration of This compound PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay Start->Caco2 PassiveIssue Passive Permeability Issue PAMPA->PassiveIssue EffluxIssue Active Efflux Suspected Caco2->EffluxIssue Formulation Formulation Strategies (e.g., Enhancers, Liposomes) PassiveIssue->Formulation If Pe is low EffluxInhibitors Co-administer with Efflux Inhibitors EffluxIssue->EffluxInhibitors If B-A > A-B

Caption: A flowchart for troubleshooting poor cell permeability of this compound.

G cluster_pathway TGF-beta Signaling Pathway Activation by SRI-011381 SRI SRI-011381 TGFbR TGF-beta Receptor SRI->TGFbR activates Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: Simplified signaling pathway for SRI-011381 as a TGF-beta agonist.

Caption: Logical decision tree for selecting a permeability enhancement strategy.

References

C381 Technical Support Center: Assessing Neuronal Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers assessing the effects of the small molecule C381 in primary neuron cultures. Based on current research, C381 is recognized for its neuroprotective and anti-inflammatory properties, primarily through its action on lysosomes.[1][2][3][4][5] Therefore, cytotoxicity assessments are typically performed to evaluate C381's ability to prevent or rescue neuronal death induced by a separate neurotoxic insult, rather than to measure toxicity from C381 itself.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C381?

A1: C381 is a brain-penetrant small molecule that physically targets lysosomes.[1][2][4] It works by promoting lysosomal acidification, which increases the breakdown of lysosomal cargo and improves the lysosome's resilience to damage.[1][2][3][4] This restoration of lysosomal function contributes to its anti-inflammatory and neuroprotective effects observed in models of neurodegenerative diseases.[1][2][6]

Q2: Is C381 expected to be cytotoxic to primary neurons?

A2: No. Current studies demonstrate that C381 is neuroprotective.[1][2][6] It has been shown to rescue dopaminergic neuron loss and restore cognitive function in mouse models of Parkinson's disease.[1][2] Therefore, it should be used as a neuroprotective agent in experiments where cytotoxicity is induced by other means (e.g., neurotoxins like MPP+ or glutamate, or stressors like oxygen-glucose deprivation).[7][8]

Q3: What is a suitable concentration range for C381 in primary neuron cultures?

A3: The optimal concentration should be determined empirically for your specific neuronal type and experimental conditions. Based on in vitro studies, a starting range of 1 µM to 10 µM is reasonable.[3] A dose-response experiment is highly recommended to identify the most effective concentration for neuroprotection in your model.

Q4: Which cytotoxicity assays are recommended for use with primary neurons?

A4: Several assays can be used, each with its own principle. The most common are the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by detecting LDH release from damaged cells, and tetrazolium-based assays like MTT or MTS, which measure metabolic activity.[9][10][11] For assessing apoptosis specifically, assays that measure caspase-3 activation are highly relevant.[12][13][14]

Troubleshooting Common Issues

This section addresses specific problems users may encounter during their experiments.

Issue 1: High Background Signal in LDH Cytotoxicity Assay

High background can obscure the signal from treatment-induced cytotoxicity.

Potential Cause Troubleshooting Step Rationale
High intrinsic LDH in serum Reduce serum concentration in the culture medium to 1-5% or switch to a serum-free medium 24 hours before the assay.[15][16]Animal sera are a known source of LDH, which can artificially inflate the background reading.[15]
Overly vigorous pipetting When plating or changing media, pipette gently against the side of the well to avoid shearing forces that can damage cell membranes.[15]Mechanical stress can cause premature cell lysis and LDH release, leading to a high "spontaneous release" control reading.[15]
Phenol red interference Use phenol red-free medium for the assay. If not possible, ensure the background subtraction accounts for the medium's absorbance.While many modern kits are compatible with phenol red, it can interfere with the colorimetric readings of some tetrazolium-based assays.[17]
Contamination Regularly inspect cultures for signs of bacterial or fungal contamination. Discard contaminated cultures immediately.[18][19]Microbes can lyse cells or have their own enzymatic activity that interferes with the assay.

Issue 2: Low or Inconsistent Signal in MTT/MTS Assay

Potential Cause Troubleshooting Step Rationale
Low cell density Ensure an optimal seeding density. For primary cortical neurons in a 96-well plate, a density of 25,000 to 50,000 cells/well is often used.[10][20]A minimum number of viable, metabolically active cells is required to generate a signal above background.[15]
Metabolic interference Be aware that some compounds can directly inhibit the reduction of the MTT reagent, independent of cell viability.[21][22]This can lead to an underestimation of viability. It is a known issue when using Aβ oligomers as a toxin.[21] Consider validating results with an alternative method like the LDH assay.
Formazan crystal issues (MTT) Ensure formazan crystals are fully dissolved by adding a solubilization solution (e.g., DMSO or isopropanol) and mixing thoroughly before reading.Incomplete solubilization of the purple formazan product is a common source of error and variability in MTT assays.
Incorrect incubation time Optimize the incubation time with the MTT/MTS reagent. Primary neurons may require longer incubation than immortalized cell lines.Insufficient incubation can lead to a weak signal, while over-incubation can cause toxicity from the reagent itself.

Issue 3: Primary Neuron Culture Health and Contamination

Healthy cultures are the foundation of reliable data.

Potential Cause Troubleshooting Step Rationale
Poor cell attachment Ensure culture surfaces are adequately coated with an appropriate substrate like Poly-D-Lysine (PDL).[23]Primary neurons require an adhesive substrate to attach and extend neurites; they will not grow directly on untreated plastic.[23]
Glial overgrowth Use a serum-free, neuron-specific medium like Neurobasal with B27 supplement. If necessary, a low concentration of an antimitotic agent like Ara-C can be used, but be aware of potential neurotoxicity.[23]Serum promotes the proliferation of glial cells, which can quickly overrun the neuronal culture.[23][24]
Bacterial/Fungal Contamination Use sterile technique, work in a biosafety cabinet, and filter-sterilize all prepared solutions.[25] If contamination persists, thoroughly clean incubators and equipment with a disinfectant that kills spores (e.g., bleach, not just ethanol).[19]Primary neuron cultures are highly susceptible to contamination, which can rapidly kill the cells and invalidate experiments.[18][25]

Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Assessment Workflow

This protocol outlines the steps to assess the neuroprotective effect of C381 against a neurotoxin.

  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) at an optimal density (e.g., 25,000-50,000 cells/well in a 96-well plate) on PDL-coated plates. Culture in neuron-specific medium for 7-10 days in vitro (DIV) to allow for maturation and network formation.[23]

  • C381 Pre-treatment: Prepare a stock solution of C381 in DMSO. Dilute to final working concentrations (e.g., 1, 5, 10 µM) in fresh culture medium. Replace the old medium with the C381-containing medium. Include a vehicle control (DMSO at the same final concentration). Incubate for a duration determined by your experimental design (e.g., 24 hours).[7]

  • Induce Neurotoxicity: Add the chosen neurotoxin (e.g., glutamate, MPP+) to the wells, including those with C381 and vehicle controls. Do not add toxin to the "untreated" control wells. Incubate for the required duration to induce cell death (e.g., 24-48 hours).

  • Assess Viability/Cytotoxicity: Perform the chosen assay (e.g., LDH or MTT) according to the manufacturer's instructions.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.[11][15][26]

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated, healthy cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with the kit's lysis buffer for 30-45 minutes.[7][17]

    • Medium Background: Culture medium without cells.[16]

  • Collect Supernatant: Carefully collect 50 µL of supernatant from all experimental and control wells and transfer to a new 96-well plate.

  • Perform Assay: Add the LDH reaction mixture provided in the kit to each well. Incubate at room temperature, protected from light, for the time specified by the manufacturer (typically 10-30 minutes).

  • Measure Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[15][16]

  • Calculate Cytotoxicity:

    • Subtract the medium background absorbance from all readings.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 3: Caspase-3 Activation (Apoptosis) Assay

This protocol assesses apoptosis by measuring the activity of activated caspase-3, a key executioner caspase.[14]

  • Cell Treatment: Culture and treat cells with C381 and/or a neurotoxin as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a buffer compatible with the caspase-3 activity assay kit.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).

    • Incubate at 37°C for 1-2 hours, allowing activated caspase-3 in the lysate to cleave the substrate.

  • Measure Signal: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric, or Ex/Em ~380/460 nm for fluorometric). The signal is directly proportional to the caspase-3 activity.

  • Data Analysis: Normalize the signal to the protein concentration of the cell lysate to account for differences in cell number. Compare the activity in treated groups to the untreated control.

Visualizations: Workflows and Pathways

// Nodes C381 [label="C381", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Lysosome [label="Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Increased Lysosomal\nAcidification & Proteolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Resilience [label="Improved Lysosomal\nResilience", fillcolor="#FFFFFF", fontcolor="#202124"];

Neurotoxin [label="Neurotoxic Insult\n(e.g., Protein Aggregates, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Dysfunction [label="Lysosomal Dysfunction &\nCellular Stress", fillcolor="#FFFFFF", fontcolor="#202124"];

Caspase [label="Caspase-3 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis / Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Neuronal Survival\n(Neuroprotection)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C381 -> Lysosome [label="Targets"]; Lysosome -> Acidification [color="#34A853"]; Lysosome -> Resilience [color="#34A853"];

Neurotoxin -> Dysfunction [color="#EA4335"]; Dysfunction -> Caspase [color="#EA4335"]; Caspase -> Apoptosis [color="#EA4335"];

Acidification -> Dysfunction [label="Reduces", style=dashed, arrowhead=tee, color="#34A853"]; Resilience -> Dysfunction [label="Reduces", style=dashed, arrowhead=tee, color="#34A853"]; Dysfunction -> Survival [style=invis]; // for layout Apoptosis -> Survival [style=invis]; // for layout Resilience -> Survival [color="#34A853"]; Acidification -> Survival [color="#34A853"];

} } Caption: C381's proposed neuroprotective signaling pathway.

// Start Node start [label="Unexpected Result:\nHigh LDH Release in\nUntreated Control Wells", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision Nodes q1 [label="Is culture medium cloudy\nor pH changing rapidly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Were cells handled\nroughly during plating\nor media changes?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Does the medium contain\nhigh serum concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Action/Conclusion Nodes a1 [label="Action: Check for microbial\ncontamination under microscope.\nDiscard if contaminated.", fillcolor="#FFFFFF", fontcolor="#202124"]; a2 [label="Action: Review pipetting technique.\nHandle cells gently.", fillcolor="#FFFFFF", fontcolor="#202124"]; a3 [label="Action: Use serum-free medium or\nreduce serum concentration.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Root cause likely identified.\nRepeat experiment with corrections.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> a2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a3 [label="Yes"]; q3 -> end [label="No\n(Investigate other causes)"];

a1 -> end; a2 -> end; a3 -> end; } } Caption: Troubleshooting logic for high background in LDH assays.

References

How to avoid SRI-011381-d5 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-011381-d5. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in your experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from SRI-011381?

A1: SRI-011381 is a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which has shown neuroprotective effects in various studies.[1][2][3] this compound is a deuterated version of SRI-011381, meaning that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is often used in drug development to investigate or improve a compound's metabolic stability due to the kinetic isotope effect, which can lead to a longer half-life in biological systems.[4]

Q2: What is the primary mechanism of action for SRI-011381?

A2: SRI-011381 functions as an agonist of the TGF-β signaling pathway.[1][3][5] It activates this pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[6][7][8][9] Specifically, it has been shown to promote the phosphorylation of Smad2/3, which then translocates to the nucleus to regulate gene expression.[8][10]

Q3: How should I properly store this compound?

A3: Proper storage is critical to prevent degradation. Based on the recommendations for the parent compound, SRI-011381, the following storage conditions are advised for this compound:

  • Solid Form: Store at -20°C for long-term stability (up to 3 years).[1][3]

  • In Solvent:

    • For short-term storage (up to 1 month), -20°C is acceptable.[1]

    • For long-term storage (up to 1 year), -80°C is recommended.[1][3]

    • It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: In which solvents can I dissolve this compound?

A4: SRI-011381 is soluble in several organic solvents. The deuterated form is expected to have similar solubility. Always use fresh, anhydrous solvents to prepare your solutions.

SolventSolubility of SRI-011381
DMSO≥ 9 mg/mL
Ethanol25 mg/ml

Data is for the non-deuterated parent compound and should be used as a guideline. It is recommended to use sonication to aid dissolution.[3] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Troubleshooting Guides

Issue 1: Loss of Isotopic Enrichment

Q: My mass spectrometry analysis shows a lower-than-expected molecular weight for this compound over time. What could be the cause?

A: This suggests a loss of deuterium atoms, likely due to Hydrogen-Deuterium (H-D) exchange.

  • Possible Cause: The deuterium atoms on your compound are exchanging with hydrogen atoms from the environment. This is more likely if the deuterium atoms are on heteroatoms (like O-D or N-D) or in acidic/basic positions. Protic solvents (e.g., water, methanol) and atmospheric moisture are common sources of protons for this exchange.

  • Solution:

    • Use Anhydrous Solvents: Always use high-purity, anhydrous deuterated solvents for preparing solutions.

    • Inert Atmosphere: Handle the solid compound and solutions under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store the solid compound in a desiccator. When in solution, ensure the vial is tightly sealed.

    • pH Control: If your experimental buffer is acidic or basic, it can catalyze H-D exchange. If possible, adjust the pH to be neutral.

Issue 2: Unexpected Degradation Products

Q: I am observing unexpected peaks in my HPLC or LC-MS analysis that are not present in the non-deuterated SRI-011381 experiments. What could be happening?

A: This could be due to several factors, including standard degradation pathways or phenomena related to the deuteration itself.

  • Possible Cause 1: Standard Degradation: The compound may be susceptible to hydrolysis, oxidation, or photolysis.

  • Solution 1: Forced Degradation Studies: Conduct a forced degradation study (see protocol below) to identify the degradation products under various stress conditions (acid, base, heat, light, oxidation). This will help you understand the intrinsic stability of the molecule.

  • Possible Cause 2: Metabolic Switching: In biological systems, deuteration at a primary metabolic site can slow down that pathway, causing metabolism to shift to a previously minor pathway. This can result in the formation of different metabolites compared to the non-deuterated compound.

  • Solution 2: Metabolite Profiling: Use high-resolution mass spectrometry to identify the new degradation products and elucidate the alternative metabolic pathways.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to identify potential degradation pathways and products under various stress conditions.

Objective: To assess the intrinsic stability of this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution sample to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection.

    • Compare the chromatograms of the stressed samples to a control sample (stored at -80°C) to identify and quantify degradation products.

Data Interpretation:

The goal is to achieve 5-20% degradation.[11] If degradation is too rapid, reduce the stress conditions (e.g., lower temperature or shorter incubation time). The results will reveal the compound's susceptibility to different degradation pathways.

Visualizations

Signaling Pathway

TGF_beta_pathway TGF_beta TGF-β Ligand Receptor_II TGF-β Receptor II TGF_beta->Receptor_II Binds SRI_011381_d5 This compound (Agonist) Receptor_I TGF-β Receptor I SRI_011381_d5->Receptor_I Activates Receptor_II->Receptor_I Recruits & Phosphorylates SMAD2_3 p-Smad2/3 Receptor_I->SMAD2_3 Phosphorylates Complex Smad Complex SMAD2_3->Complex Binds SMAD4 Smad4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow start Receive this compound (Solid) store_solid Store at -20°C in Desiccator start->store_solid prep_stock Prepare Stock Solution (Anhydrous DMSO, Inert Atm.) store_solid->prep_stock store_stock Aliquot & Store at -80°C prep_stock->store_stock prep_working Prepare Working Solution (Use Immediately) store_stock->prep_working experiment Perform Experiment prep_working->experiment analysis Analyze Samples (LC-MS) experiment->analysis end Data Interpretation analysis->end

Caption: Recommended workflow for handling this compound.

Troubleshooting Logic

troubleshooting_logic start Unexpected Results? check_mw Mass Shift in MS? start->check_mw hd_exchange Potential H-D Exchange check_mw->hd_exchange Yes extra_peaks Unexpected Peaks in Chromatogram? check_mw->extra_peaks No use_anhydrous Action: Use Anhydrous Solvents & Inert Atmosphere hd_exchange->use_anhydrous end Problem Resolved use_anhydrous->end forced_degradation Action: Perform Forced Degradation Study extra_peaks->forced_degradation Yes extra_peaks->end No metabolic_switching In Vivo Study? forced_degradation->metabolic_switching metabolite_id Action: Profile Metabolites metabolic_switching->metabolite_id Yes metabolic_switching->end No metabolite_id->end

References

Minimizing variability in SRI-011381-d5 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in experimental results when working with SRI-011381-d5.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I store this compound?

    • This compound powder should be stored at -20°C for long-term stability (up to 3-4 years).[1][2] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[1][3]

  • Q2: What is the best solvent for this compound?

    • DMSO is the recommended solvent for creating stock solutions.[1][4] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1][4]

  • Q3: My this compound is not dissolving properly in DMSO. What should I do?

    • Ensure you are using fresh, high-quality DMSO.[1][4] Sonication and gentle warming can aid in dissolution.[5][6] If precipitation occurs, especially in aqueous media for in vivo studies, the preparation of a clear stock solution first is essential before adding co-solvents.[5]

In Vitro Experiments

  • Q4: What is the recommended concentration range for this compound in cell-based assays?

    • The effective concentration can vary depending on the cell type and assay. Published studies have used concentrations ranging from 3 µM to 10 µM.[2][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Q5: I am seeing inconsistent results in my cell-based assays. What are the potential sources of variability?

    • Inconsistent results can arise from several factors:

      • Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.

      • Cell Density: Ensure uniform cell seeding density across all wells, as this can affect proliferation and response to treatment.

      • Compound Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.

      • Incubation Time: Use a consistent incubation time with the compound.

      • Edge Effects in Plates: To minimize edge effects, consider not using the outer wells of the plate for experimental data or ensure they are filled with media to maintain humidity.

  • Q6: How can I confirm that this compound is activating the TGF-β pathway in my cells?

    • You can measure the phosphorylation of downstream targets like Smad2/3 using Western blotting.[5] An increase in pSmad2/3 levels relative to total Smad2/3 would indicate pathway activation.

In Vivo Experiments

  • Q7: What is a typical dosage and administration route for this compound in mice?

    • Dosages in mice have been reported at 10 mg/kg and 30 mg/kg.[2][3][6] Administration can be via intraperitoneal (i.p.) injection or oral gavage.[3][6] The compound has an oral bioavailability of approximately 50%.[6]

  • Q8: I am observing high variability in my animal studies. What should I consider?

    • Sources of variability in animal studies can include:

      • Animal Strain, Age, and Sex: Ensure these are consistent across all experimental groups.

      • Dosing Formulation: The formulation for in vivo use should be prepared fresh and consistently. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]

      • Administration Technique: Inconsistent administration (e.g., i.p. injection volume or gavage technique) can lead to variable absorption.

      • Animal Housing and Husbandry: Maintain consistent environmental conditions (light/dark cycle, temperature) and diet.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationCitations
Powder-20°C3-4 years[1][2]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1][3]

Table 2: Solubility of this compound

SolventConcentrationNotesCitations
DMSO9 mg/mL (24.59 mM)Use fresh DMSO[1]
DMSO50 mg/mL (151.75 mM)Ultrasonic may be needed[3]
Water76.92 mg/mL (210.2 mM)Sonication recommended[6]

Table 3: Recommended Starting Concentrations and Dosages

Experiment TypeConcentration/DosageAdministration RouteOrganismCitations
In Vitro (Cell-based)3 µM - 10 µM-Mouse, Human Cells[2][5]
In Vivo10 mg/kg - 30 mg/kgOral gavage, i.p.Mouse[2][3][6]

Experimental Protocols

Generic Protocol for In Vitro Cell-Based Assay

  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. On the day of the experiment, perform serial dilutions in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen cell-based assay (e.g., cell viability, proliferation, Western blot for pSmad2/3) according to the manufacturer's instructions.

  • Data Analysis: Analyze the data, ensuring to normalize the results to the vehicle control.

Generic Protocol for In Vivo Mouse Study

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Dosing Solution Preparation: Prepare the dosing solution fresh each day. For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[5][6] Ensure the solution is clear and homogenous.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).

  • Administration: Administer the compound or vehicle control at the same time each day using a consistent technique (e.g., oral gavage or i.p. injection).

  • Monitoring: Monitor the animals daily for any adverse effects and for the desired experimental outcomes.

  • Endpoint Analysis: At the end of the study, collect tissues or perform behavioral tests as required by the experimental design.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGF-β Receptor II TGF-β Receptor II TGF-β Ligand->TGF-β Receptor II binds TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I recruits & phosphorylates Smad2/3 Smad2/3 TGF-β Receptor I->Smad2/3 phosphorylates This compound This compound This compound->TGF-β Receptor I agonist pSmad2/3 pSmad2/3 Smad2/3->pSmad2/3 Smad Complex Smad Complex pSmad2/3->Smad Complex binds with Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription translocates & initiates

Caption: TGF-β/Smad signaling pathway activated by this compound.

experimental_workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Prepare this compound Dilutions Prepare this compound Dilutions Overnight Incubation->Prepare this compound Dilutions Cell Treatment Cell Treatment Prepare this compound Dilutions->Cell Treatment Incubation (24-72h) Incubation (24-72h) Cell Treatment->Incubation (24-72h) Endpoint Assay Endpoint Assay Incubation (24-72h)->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for a cell-based assay.

troubleshooting_guide cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Problem Problem Cause Cause Solution Solution Inconsistent Results Inconsistent Results Compound Handling Compound Handling Inconsistent Results->Compound Handling Cell Culture Cell Culture Inconsistent Results->Cell Culture Assay Performance Assay Performance Inconsistent Results->Assay Performance Use Fresh DMSO Use Fresh DMSO Compound Handling->Use Fresh DMSO Aliquot Stocks Aliquot Stocks Compound Handling->Aliquot Stocks Consistent Passage # Consistent Passage # Cell Culture->Consistent Passage # Uniform Seeding Uniform Seeding Cell Culture->Uniform Seeding Consistent Incubation Consistent Incubation Assay Performance->Consistent Incubation Use Vehicle Control Use Vehicle Control Assay Performance->Use Vehicle Control High Variability High Variability Animal Factors Animal Factors High Variability->Animal Factors Dosing Issues Dosing Issues High Variability->Dosing Issues Consistent Strain/Age/Sex Consistent Strain/Age/Sex Animal Factors->Consistent Strain/Age/Sex Fresh Formulation Fresh Formulation Dosing Issues->Fresh Formulation Consistent Technique Consistent Technique Dosing Issues->Consistent Technique

Caption: Troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Comparative Guide to TGF-beta Agonists: SRI-011381-d5 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SRI-011381-d5, a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, with other conventional TGF-β agonists. This document is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in areas such as neurodegenerative diseases, fibrosis, and cancer.

Introduction to TGF-β Agonists

The TGF-β signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[] Dysregulation of this pathway is implicated in various pathologies, making it a critical target for therapeutic intervention. TGF-β agonists are molecules that activate this pathway and are valuable tools for both basic research and drug development. These agonists can be broadly categorized into endogenous ligands (e.g., TGF-β1, -β2, -β3) and synthetic small molecules like this compound.

This compound: A Novel Small Molecule Agonist

This compound (also known as C381) is an orally active, brain-penetrant small molecule that has been identified as a potent activator of the TGF-β signaling pathway.[2][3] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models, particularly in the context of Alzheimer's disease and other neurodegenerative disorders.[2][3]

Mechanism of Action

Unlike the natural TGF-β ligands that directly bind to the TGF-β receptors, this compound exhibits a unique mechanism of action. It has been shown to physically interact with the lysosome, promoting its acidification and enhancing the breakdown of lysosomal cargo.[2] This restoration of lysosomal homeostasis is linked to the activation of the TGF-β signaling cascade. This indirect mode of action distinguishes this compound from the canonical receptor-ligand interaction of endogenous TGF-β isoforms.

Comparison with Endogenous TGF-β Ligands

A direct head-to-head quantitative comparison of the potency (e.g., EC50 values) and selectivity of this compound against different TGF-β isoforms (TGF-β1, -β2, -β3) from a single comprehensive study is not publicly available. However, a qualitative comparison based on existing literature is presented below.

FeatureThis compoundEndogenous TGF-β Ligands (TGF-β1, -β2, -β3)
Type Small moleculeCytokines (proteins)
Mechanism of Action Indirect; targets lysosomal function to activate TGF-β signaling[2]Direct binding to TGF-β type II receptor, leading to the recruitment and phosphorylation of the type I receptor
Oral Bioavailability Yes, reported to be orally active[4][5]No, administered via injection in research settings
Brain Penetrance Yes[2]Generally poor
Known In Vitro Concentration for Activity 3 µM for neuroprotection, 10 µM for promoting fibroblast proliferation and increasing expression of TGF-β1 and related proteins[3][4][5][6]Varies by isoform and cell type; typically in the ng/mL range (pM concentrations)[7][8]
Selectivity The selectivity profile across different TGF-β receptor subtypes and related pathways is not extensively documented in publicly available literature.Isoforms have differing affinities for receptor subtypes and binding proteins, leading to some functional differences.
Therapeutic Potential Investigated for neurodegenerative diseases (e.g., Alzheimer's) and fibrosis[2][6]Have complex, context-dependent roles in various diseases, including cancer and fibrosis. Their direct therapeutic use is limited by pleiotropic effects.

Experimental Data and Protocols

While direct comparative studies are lacking, the following sections outline common experimental approaches to characterize and compare TGF-β agonists.

Data Presentation: In Vitro Activity of TGF-β Agonists

The following table provides examples of effective concentrations for TGF-β1 in different cell lines, as sourced from various studies. No direct EC50 value for this compound has been found in the reviewed literature.

AgonistCell LineAssayEffective ConcentrationReference
TGF-β1C2C12 myoblastsProliferation (nuclei count)EC50: 17 pM[7]
TGF-β1MDA-MB-231Growth Inhibition75% inhibition at 10 pM[9]
TGF-β1EpH4 epithelial cellsSmad1/5 PhosphorylationInduction observed at concentrations from 0.1 ng/mL[8]
This compoundMouse embryonic forebrain neuronsReduction of Aβ42-induced cell death3 µM[3]
This compoundMouse lung fibroblastsProliferation and protein expression10 µM[4][5]
Experimental Protocols

1. Luciferase Reporter Gene Assay for TGF-β Pathway Activation

This assay is a common method to quantify the activation of the TGF-β signaling pathway.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TGF-β responsive promoter element, such as the Smad Binding Element (SBE).[10][11][12] Upon activation of the TGF-β pathway, the Smad complex translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

  • Protocol Outline:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293, Mv1Lu) in a 96-well plate. Transfect the cells with the SBE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

    • Treatment: After 24 hours, replace the medium with a serum-free or low-serum medium and treat the cells with various concentrations of the TGF-β agonist (e.g., this compound or TGF-β1).

    • Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

2. Phospho-Smad2/3 Western Blot Analysis

This method directly measures the phosphorylation of the key downstream effectors of the TGF-β pathway.

  • Principle: Activation of the TGF-β receptor complex leads to the phosphorylation of Smad2 and Smad3. Western blotting with antibodies specific to the phosphorylated forms of these proteins can be used to assess pathway activation.

  • Protocol Outline:

    • Cell Culture and Treatment: Plate cells in 6-well plates and grow to sub-confluency. Starve the cells in a low-serum medium for several hours before treating them with the TGF-β agonist for a short period (e.g., 30-60 minutes).

    • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-Smad2/3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total Smad2/3).

Visualizations

TGF-β Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand (e.g., TGF-β1) TBRII TGF-β RII TGFb->TBRII Binds SRI This compound Lysosome Lysosome SRI->Lysosome Targets TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Lysosome->TBRI Activates (Indirectly) pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds Gene_expression Target Gene Expression DNA->Gene_expression Regulates

Caption: Canonical TGF-β signaling and the proposed mechanism of this compound.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Workflow A 1. Seed cells in a 96-well plate B 2. Transfect with SBE-luciferase reporter A->B C 3. Treat with TGF-β agonist (e.g., this compound) B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells D->E F 6. Measure luminescence E->F G 7. Analyze data (EC50) F->G

Caption: Workflow for assessing TGF-β agonist activity using a luciferase reporter assay.

Conclusion

This compound represents a promising and mechanistically distinct TGF-β agonist with potential therapeutic applications, particularly in neurodegenerative disorders. Its oral bioavailability and ability to cross the blood-brain barrier offer significant advantages over endogenous TGF-β ligands for in vivo studies and potential clinical development. However, the lack of publicly available, direct comparative studies with other TGF-β agonists necessitates further research to fully characterize its potency, selectivity, and downstream signaling effects relative to established modulators of the pathway. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Validating SRI-011381-d5 Efficacy: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-011381-d5's performance against other alternatives in preclinical studies, supported by experimental data and detailed methodologies.

This compound, a novel small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, has demonstrated potential therapeutic effects in a variety of preclinical models. This guide synthesizes available data to facilitate an informed assessment of its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its comparators.

Table 1: Efficacy in a Preclinical Model of Pulmonary Fibrosis
Treatment GroupFibroblast Viability (relative to control)TGF-β1 Expression (fold change)α-SMA Expression (fold change)Collagen-1 Expression (fold change)
Control1.001.001.001.00
Sodium Ferulate (SF)↓ (significantly lower than control, P<0.001)[1][2]↓ (significantly lower than control, P<0.001)[1][2]↓ (significantly lower than control, P<0.001)[1][2]↓ (significantly lower than control, P<0.001)[1][2]
This compound (10 µM)↑ (significantly higher than control, P<0.05)[1][2]↑ (significantly higher than control, P<0.05)[1][2]↑ (significantly higher than control, P<0.05)[1][2]↑ (significantly higher than control, P<0.05)[1][2]
SF + this compound↑ (significantly higher than SF group, P<0.05)[1][2]↑ (partially reversed SF effect, P<0.001 vs SRI-011381 group)[1][2]↑ (partially reversed SF effect, P<0.001 vs SRI-011381 group)[1][2]↑ (partially reversed SF effect, P<0.001 vs SRI-011381 group)[1][2]

Note: In this study, Sodium Ferulate was used to induce an anti-fibrotic effect, which was then challenged with the TGF-β agonist this compound to confirm the mechanism of action.

Table 2: Efficacy in a Preclinical Model of Traumatic Neuroma
Treatment Groupα-SMA Positive Area (%)Collagen I Positive Area (%)
ControlHigh ProliferationHigh Proliferation
SB-431542 (TGF-β inhibitor)↓ (significantly lower than control, P<0.05)[3]↓ (significantly lower than control, P<0.05)[3]
This compoundHigh Proliferation (similar to control)High Proliferation (similar to control)

Note: This study utilized this compound to confirm that activation of the TGF-β pathway promotes fibrosis and neuroma formation, while the inhibitor SB-431542 shows a therapeutic effect.

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGF-β Ligand TGF-β Ligand TGF-β Receptor TGF-β Receptor TGF-β Ligand->TGF-β Receptor Binds This compound This compound This compound->TGF-β Receptor Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Forms complex with Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Fibrosis-related Proteins (α-SMA, Collagen) Fibrosis-related Proteins (α-SMA, Collagen) Gene Transcription->Fibrosis-related Proteins (α-SMA, Collagen)

Caption: TGF-β Signaling Pathway Activation by this compound.

experimental_workflow_fibrosis cluster_cell_culture In Vitro Fibroblast Culture cluster_analysis Data Analysis Isolate Mouse Lung Fibroblasts Isolate Mouse Lung Fibroblasts Culture Cells Culture Cells Isolate Mouse Lung Fibroblasts->Culture Cells Treatment Groups Treatment Groups Culture Cells->Treatment Groups Control Control Treatment Groups->Control Sodium Ferulate (SF) Sodium Ferulate (SF) Treatment Groups->Sodium Ferulate (SF) This compound This compound Treatment Groups->this compound SF + this compound SF + this compound Treatment Groups->SF + this compound Cell Viability Assay (CCK-8) Cell Viability Assay (CCK-8) Control->Cell Viability Assay (CCK-8) Western Blot (TGF-β1, α-SMA, Collagen-1) Western Blot (TGF-β1, α-SMA, Collagen-1) Control->Western Blot (TGF-β1, α-SMA, Collagen-1) Immunofluorescence Immunofluorescence Control->Immunofluorescence Sodium Ferulate (SF)->Cell Viability Assay (CCK-8) Sodium Ferulate (SF)->Western Blot (TGF-β1, α-SMA, Collagen-1) Sodium Ferulate (SF)->Immunofluorescence This compound->Cell Viability Assay (CCK-8) This compound->Western Blot (TGF-β1, α-SMA, Collagen-1) This compound->Immunofluorescence SF + this compound->Cell Viability Assay (CCK-8) SF + this compound->Western Blot (TGF-β1, α-SMA, Collagen-1) SF + SRI-0113-d5 SF + SRI-0113-d5 SF + SRI-0113-d5->Immunofluorescence

Caption: In Vitro Experimental Workflow for Pulmonary Fibrosis Model.

Detailed Experimental Protocols

In Vitro Model of Pulmonary Fibrosis

Objective: To evaluate the effect of this compound on fibroblast proliferation and the expression of fibrosis-related proteins.

Cell Culture:

  • Primary mouse lung fibroblasts are isolated and cultured.

  • Cells are passaged upon reaching 80-90% confluency.

Treatment:

  • Cells are divided into four groups: Control, Sodium Ferulate (SF), this compound (10 µM), and SF + this compound.

  • Treatment duration is typically 24-72 hours.

Cell Viability Assay (CCK-8):

  • Cell Counting Kit-8 (CCK-8) is used to assess cell proliferation according to the manufacturer's instructions.

  • Absorbance is measured at 450 nm.

Western Blot Analysis:

  • Protein lysates are collected from treated cells.

  • Proteins of interest (e.g., TGF-β1, p-Smad2/3, α-SMA, Collagen-1) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies overnight at 4°C.

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system. For detection of phospho-Smad2/3, it is crucial to include phosphatase inhibitors in the lysis buffer and sonicate the samples to ensure recovery of nuclear proteins.[4]

In Vivo Model of Traumatic Neuroma

Objective: To assess the in vivo efficacy of modulating the TGF-β/SMAD signaling pathway on neuroma formation.

Animal Model:

  • A traumatic neuroma model is created in Sprague-Dawley rats by transecting the sciatic nerve.

Treatment Groups:

  • Animals are divided into groups: Control, SB-431542 (TGF-β inhibitor), and this compound.

  • The respective compounds are administered locally to the transected nerve site.

Histological Analysis:

  • After a set period (e.g., 4 weeks), the nerve tissue is harvested, fixed, and embedded in paraffin.

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.

  • Immunohistochemistry is performed to detect the expression of α-SMA and Collagen I.

Quantitative Analysis:

  • The stained sections are imaged, and the positive areas for α-SMA and Collagen I are quantified using image analysis software.

  • Statistical analysis is performed to compare the different treatment groups.

Assessment of Lysosomal Acidification

Objective: To measure the effect of this compound on lysosomal pH.

Cell Culture and Treatment:

  • Neuronal cells or other relevant cell types are cultured on coverslips or in imaging dishes.

  • Cells are treated with this compound at various concentrations and for different durations.

LysoTracker Staining:

  • Cells are incubated with LysoTracker Red DND-99 (typically 50-75 nM) in pre-warmed growth medium for 30 minutes to 2 hours.[5]

  • The loading solution is replaced with fresh medium.

Live-Cell Imaging and Quantification:

  • Live cells are imaged using a fluorescence microscope with the appropriate filter set for LysoTracker Red.

  • The fluorescence intensity of LysoTracker is quantified using image analysis software (e.g., ImageJ or IN Cell Analyzer software).[6] The number and intensity of fluorescent puncta per cell are measured to determine changes in lysosomal acidity.

This guide provides a framework for understanding and comparing the preclinical efficacy of this compound. The presented data and protocols should aid researchers in designing and interpreting experiments aimed at further validating this promising therapeutic candidate.

References

A Comparative Guide: SRI-011381-d5 and Recombinant TGF-β1 in TGF-β Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of activating the Transforming Growth Factor-β (TGF-β) signaling pathway is critical. This guide provides a detailed comparison of two key research tools: the small molecule agonist SRI-011381-d5 and the recombinant cytokine TGF-β1.

This document outlines their distinct mechanisms of action, presents available experimental data for comparison, and provides detailed experimental protocols to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundRecombinant TGF-β1
Molecule Type Small molecule (benzyl urea derivative)Recombinant protein (cytokine)
Mechanism of Action Agonist of the TGF-β signaling pathway.[1] It has been shown to physically target the lysosome, promote lysosomal acidification, and increase the breakdown of lysosomal cargo.[1]Direct ligand for the TGF-β receptors (TβRI and TβRII).
Oral Bioavailability Orally active with an approximate bioavailability of 48% in mice.[2]Not orally bioavailable; requires direct administration in vivo (e.g., injection).
Primary Application In vitro and in vivo activation of the TGF-β signaling pathway, particularly in neurological and fibrosis models.[2][3]Gold standard for in vitro and in vivo studies of TGF-β signaling, used to establish baseline effects and study the direct impact of the cytokine.
Reported In Vitro Concentration Typically 10 µM for activation of TGF-β1 signaling in cell culture.[1][4][5][6]Dose-dependent, with effects observed from pM to ng/mL concentrations.[7]
Reported In Vivo Dosage 10-30 mg/kg in mice.[4]Varies significantly depending on the animal model and administration route.

Mechanism of Action and Signaling Pathway

Both this compound and recombinant TGF-β1 ultimately lead to the activation of the canonical SMAD-dependent TGF-β signaling pathway. However, their initial interaction with the cellular machinery differs significantly.

Recombinant TGF-β1 acts as the natural ligand. It binds directly to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). This activated receptor complex subsequently phosphorylates downstream SMAD2 and SMAD3 proteins. The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound , on the other hand, is a small molecule agonist that activates the TGF-β signaling pathway, though its precise molecular target is still under investigation.[1] It has been shown to physically interact with lysosomes and promote their acidification.[2] This action is thought to augment TGF-β signaling, potentially through mechanisms involving Beclin-1 and mTOR pathways.[2] Ultimately, this compound treatment leads to the phosphorylation of SMAD2/3 and the subsequent nuclear translocation and gene regulation, mimicking the effects of TGF-β1.[4][5]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TBRII TβRII TGF-β1->TBRII Binds This compound This compound Lysosome Lysosome This compound->Lysosome Interacts with TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates Lysosome->SMAD23 Activates (Indirectly)

Canonical TGF-β Signaling Pathway

Experimental Data Comparison

Direct comparative studies using both this compound and recombinant TGF-β1 in the same experimental setup are limited. However, we can infer a comparison from various studies that have used these compounds to investigate TGF-β signaling.

In Vitro Efficacy:
ParameterThis compoundRecombinant TGF-β1Reference Cell Line/System
Typical Concentration 10 µM1-10 ng/mLMouse Lung Fibroblasts[4], Bovine Adipocytes[8]
Effect on SMAD Phosphorylation Increases p-SMAD2/3 levels.[4][5]Induces robust phosphorylation of SMAD2/3.Various cell lines
Effect on Gene Expression Increases expression of TGF-β target genes like Collagen-1 and α-SMA.[1][4]Potently induces expression of fibrotic and other TGF-β responsive genes.[9][10]Fibroblasts, Epithelial cells
In Vivo Observations:
ParameterThis compoundRecombinant TGF-β1Animal Model
Administration Route Oral gavage, Intraperitoneal injection[2]Direct injection (e.g., intracerebral)Mouse models of neurological disorders and fibrosis
Observed Effects Neuroprotective, anti-inflammatory, can exacerbate fibrosis.[2][3]Potent neuroprotective effects, but also a strong pro-fibrotic agent.[2][11]Various disease models

Experimental Protocols

Below are generalized protocols for utilizing this compound and recombinant TGF-β1 to activate the TGF-β signaling pathway in vitro.

Activation of TGF-β Signaling with this compound

This protocol describes the induction of TGF-β signaling in cultured cells using the small molecule agonist this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium appropriate for your cell line

  • Cultured cells of interest

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (typically 10 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the activation of the TGF-β signaling pathway and downstream effects.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting for p-SMAD2/3, qPCR for target gene expression, or functional assays.

experimental_workflow_SRI start Start prepare_stock Prepare 10 mM This compound in DMSO start->prepare_stock seed_cells Seed cells and allow to adhere prepare_stock->seed_cells treatment Treat cells with This compound (10 µM) and vehicle control seed_cells->treatment incubation Incubate for 24-72 hours treatment->incubation analysis Harvest cells for downstream analysis incubation->analysis end End analysis->end

Workflow for this compound Treatment
Activation of TGF-β Signaling with Recombinant TGF-β1

This protocol outlines the use of recombinant TGF-β1 to directly stimulate the TGF-β signaling pathway.

Materials:

  • Recombinant human or mouse TGF-β1

  • Sterile 4 mM HCl with 1 mg/mL BSA (for reconstitution)

  • Cell culture medium appropriate for your cell line

  • Cultured cells of interest

Procedure:

  • Reconstitute recombinant TGF-β1: Briefly centrifuge the vial before opening. Reconstitute the lyophilized protein in sterile 4 mM HCl containing 1 mg/mL BSA to a concentration of 10-100 µg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of recombinant TGF-β1 (e.g., 1-10 ng/mL). A vehicle control (reconstitution buffer) should be included.

  • Incubation: Incubate the cells for the desired duration, which can range from minutes for signaling pathway analysis (e.g., SMAD phosphorylation) to days for functional assays.

  • Analysis: Harvest cells or conditioned media for analysis of TGF-β signaling activation and downstream cellular responses.

experimental_workflow_TGFb1 start Start reconstitute Reconstitute recombinant TGF-β1 start->reconstitute seed_cells Seed cells and allow to adhere reconstitute->seed_cells treatment Treat cells with TGF-β1 (e.g., 1-10 ng/mL) and vehicle control seed_cells->treatment incubation Incubate for desired duration (minutes to days) treatment->incubation analysis Harvest cells/media for analysis incubation->analysis end End analysis->end

Workflow for Recombinant TGF-β1 Treatment

Conclusion

Both this compound and recombinant TGF-β1 are valuable tools for activating the TGF-β signaling pathway. The choice between them depends on the specific experimental goals.

Recombinant TGF-β1 is the ideal choice for studies requiring direct, ligand-mediated activation of the TGF-β receptors and for establishing baseline cellular responses to this key cytokine.

This compound offers the advantage of being a small molecule with oral bioavailability, making it a useful tool for in vivo studies where systemic administration is desired. Its distinct mechanism of action, potentially involving lysosomal function, also provides a unique angle for investigating the broader cellular processes that modulate TGF-β signaling.

By understanding the properties and appropriate applications of each of these molecules, researchers can more effectively design experiments to unravel the complexities of the TGF-β signaling pathway in health and disease.

References

Comparative Analysis of SRI-011381 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

Notice: This document summarizes publicly available data on SRI-011381 (also known as C381). Specific data for the deuterated form, SRI-011381-d5, is not available in the public domain. The information herein is collated from scientific literature abstracts and supplier technical data. Access to full-text articles containing comprehensive quantitative data and detailed protocols was limited; therefore, this guide provides a qualitative comparison and representative experimental methodologies.

Introduction to SRI-011381: A TGF-β Signaling Agonist

SRI-011381 is a novel small-molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4] It is under investigation for its neuroprotective and anti-inflammatory properties, with potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][2][3][5] The primary mechanism of action involves the activation of the canonical Smad-dependent TGF-β pathway.[6][7] SRI-011381 has been shown to physically target lysosomes, promote their acidification, and enhance the breakdown of lysosomal cargo, which contributes to its activation of TGF-β signaling.[1][5]

The TGF-β/Smad Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway activated by SRI-011381. Upon activation, the TGF-β receptor complex phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes involved in various cellular processes.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SRI-011381 SRI-011381 TGFBR TGF-β Receptor (Type I/II) SRI-011381->TGFBR activates R_SMAD R-Smad (Smad2/3) TGFBR->R_SMAD phosphorylates p_R_SMAD p-Smad2/3 Complex Smad2/3-Smad4 Complex p_R_SMAD->Complex binds Co_SMAD Co-Smad (Smad4) Co_SMAD->Complex DNA Target Gene Transcription Complex->DNA regulates

Caption: Simplified TGF-β/Smad signaling pathway activated by SRI-011381.

Cross-Validation of SRI-011381 Activity

SRI-011381 has been evaluated in several cell lines, demonstrating a range of biological effects consistent with the activation of TGF-β signaling. The following table summarizes these activities.

Cell LineCell TypeSpeciesConcentrationObserved EffectReference
Primary Forebrain Neurons NeuronsMouse3 µMReduced cell death and the number of dystrophic neurites induced by amyloid-β (1-42).[8]
J774A.1 & THP-1 MacrophagesMouse & Human2 and 5 µMIncreased phagocytosis of amyloid-β (1-42) by over 20%.[8]
Mouse Lung Fibroblasts FibroblastsMouse10 µMPromoted cell proliferation and significantly increased the expression of TGF-β1, NALP3, collagen-1, and α-SMA.[1][9]
NIH-3T3 FibroblastsMouseNot SpecifiedIncreased fibronectin expression.[2][6]
PBMCs Mononuclear CellsHuman10 µMUp-regulated the phosphorylation of Smad2/3.[1]
Hepatocellular Carcinoma (HCC) Cells Cancer CellsHumanNot SpecifiedCounteracted the inhibitory effects of PDCD5 overexpression on HCC progression by activating the TGF-β pathway.[6]

Experimental Protocols

The following are representative protocols for assessing the activity of SRI-011381. These are generalized methods and should be optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Lines:

    • NIH-3T3 (ATCC CRL-1658): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.

    • THP-1 (ATCC TIB-202): Culture in RPMI-1640 medium with 10% fetal bovine serum (FBS). To differentiate into macrophage-like cells, treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Mouse Lung Fibroblasts: Isolate from lung tissue and culture in DMEM with 10% FBS, penicillin, and streptomycin.[1]

  • SRI-011381 Preparation: Prepare a stock solution (e.g., 10-20 mM) in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Replace the culture medium with a medium containing the desired concentration of SRI-011381 or vehicle control (DMSO). Incubate for the specified duration (e.g., 24-72 hours) depending on the assay.

Western Blot for Smad2/3 Phosphorylation

This protocol is used to confirm the activation of the TGF-β pathway by detecting the phosphorylation of Smad2/3.

  • Cell Lysis: After treatment with SRI-011381, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2/3 and total Smad2/3. A loading control like GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total Smad protein.

Macrophage Phagocytosis Assay

This assay measures the effect of SRI-011381 on the phagocytic capacity of macrophages.

  • Cell Plating: Plate differentiated THP-1 or J774A.1 cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with SRI-011381 or vehicle control for a predetermined time (e.g., 24 hours).

  • Phagocytosis Induction: Add fluorescently-labeled particles (e.g., latex beads or Zymosan) or amyloid-β aggregates to the culture medium and incubate for 1-3 hours to allow for phagocytosis.

  • Washing: Vigorously wash the cells with cold PBS to remove non-internalized particles.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope and count the number of internalized particles per cell.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify particle uptake.

General Experimental Workflow

The following diagram outlines a typical workflow for validating the activity of SRI-011381 in a target cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Culture Target Cell Line C Treat Cells with SRI-011381 vs Vehicle A->C B Prepare SRI-011381 Stock Solution B->C D Incubate for Defined Period C->D E Pathway Activation (e.g., Western Blot for pSmad) D->E F Functional Outcome (e.g., Proliferation, Phagocytosis) D->F G Data Quantification & Statistical Analysis E->G F->G

References

A Comparative Analysis of SRI-011381-d5 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of the novel neuroprotective agent SRI-011381-d5 against established neuroprotective drugs, Riluzole and Edaravone. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Introduction to Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. Neuroprotective agents are compounds that aim to slow or prevent this neuronal cell death. This guide focuses on this compound, a novel small molecule, and compares its profile with two widely recognized neuroprotective agents, Riluzole and Edaravone.

Mechanism of Action

The therapeutic efficacy of neuroprotective agents is intrinsically linked to their mechanism of action. This compound, Riluzole, and Edaravone operate through distinct biological pathways to exert their neuroprotective effects.

  • This compound (C381): This investigational compound is a novel, brain-penetrant small molecule activator of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. In the context of neuroprotection, activation of TGF-β signaling is known to suppress inflammation, inhibit apoptosis, and reduce excitotoxicity. Furthermore, this compound has been shown to restore lysosomal homeostasis, a key cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.

  • Riluzole: An established neuroprotective agent, Riluzole primarily functions as a glutamate modulator. It inhibits the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, and blocks postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors. By attenuating excessive glutamatergic neurotransmission, Riluzole reduces excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.

  • Edaravone: This agent acts as a potent free radical scavenger. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a significant factor in neuronal damage. Edaravone effectively quenches free radicals, thereby protecting neurons from oxidative damage to lipids, proteins, and DNA.

cluster_0 This compound cluster_1 Riluzole cluster_2 Edaravone This compound This compound TGF-β Signaling Pathway TGF-β Signaling Pathway This compound->TGF-β Signaling Pathway Lysosomal Homeostasis Lysosomal Homeostasis This compound->Lysosomal Homeostasis Neuroprotection Neuroprotection TGF-β Signaling Pathway->Neuroprotection Lysosomal Homeostasis->Neuroprotection Riluzole Riluzole Glutamate Release Inhibition Glutamate Release Inhibition Riluzole->Glutamate Release Inhibition NMDA/Kainate Receptor Blockade NMDA/Kainate Receptor Blockade Riluzole->NMDA/Kainate Receptor Blockade Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Release Inhibition->Reduced Excitotoxicity NMDA/Kainate Receptor Blockade->Reduced Excitotoxicity Edaravone Edaravone Free Radical Scavenging Free Radical Scavenging Edaravone->Free Radical Scavenging Reduced Oxidative Stress Reduced Oxidative Stress Free Radical Scavenging->Reduced Oxidative Stress Start Start Cell Seeding & Treatment Cell Seeding & Treatment Start->Cell Seeding & Treatment Assay Specific Incubation Assay Specific Incubation Cell Seeding & Treatment->Assay Specific Incubation MTT, LDH, or TUNEL reagents added Measurement Measurement Assay Specific Incubation->Measurement Absorbance or Fluorescence Data Analysis Data Analysis Measurement->Data Analysis End End Data Analysis->End

Head-to-head comparison of small molecule TGF-β activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Small Molecule Activators of TGF-β Signaling

For researchers and professionals in drug development, understanding the tools available to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway is critical. While a plethora of small molecule inhibitors targeting this pathway have been developed, direct small molecule activators are less common and not as extensively characterized. This guide provides a head-to-head comparison of known compounds reported to activate the TGF-β pathway, focusing on their mechanisms of action and providing the experimental context needed to evaluate their use.

The Landscape of TGF-β Activation

Activation of the TGF-β pathway can be achieved through various mechanisms, including:

  • Ligand Activation: Releasing the active TGF-β ligand from its latent complex.

  • Receptor Agonism: Directly binding to and activating the TGF-β receptors.

  • Downstream Signal Amplification: Enhancing the activity of intracellular signaling molecules like SMADs.

The compounds discussed below represent different approaches to pathway activation. It is important to note that direct, potent, and specific small molecule agonists of the TGF-β receptors are not widely available in the same way as inhibitors.

Head-to-Head Comparison of TGF-β Pathway Activators

Due to the limited availability of direct comparative studies, this table summarizes the qualitative features and reported effects of molecules known to activate the TGF-β signaling cascade. Quantitative data such as EC50 values are highly dependent on the specific assay and cell type and are therefore not presented as a direct comparison.

Compound Type Mechanism of Action Primary Downstream Effect Notes
SRI-011381 Small MoleculeTGF-β signaling agonist; the precise mechanism may be indirect, potentially involving lysosomal function and promoting lysosomal acidification.[1][2]Upregulates phosphorylation of Smad2/3.[3]Orally active and reported to have neuroprotective and anti-inflammatory effects.[1][3]
KRFK Peptide PeptideMimics a sequence in thrombospondin-1 (TSP-1) that binds to the Latency-Associated Peptide (LAP), causing the release and activation of the mature TGF-β ligand.[4][5][6][7][8]Promotes TGF-β-mediated signaling by increasing the concentration of active ligand.Not a classic small molecule; its action is upstream of the receptor. It is useful for studying the effects of activating endogenous latent TGF-β.[5][6]
SJ000291942 Small MoleculeActivator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.Induces phosphorylation of SMAD1/5/8.[9]BMPs are part of the TGF-β superfamily, but this compound activates a distinct branch of the signaling pathway, not the canonical TGF-β/SMAD2/3 pathway.[9][10][11]

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[12][13][14][15]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFBR2 TGFBR2 TGF-beta Ligand->TGFBR2 Latent TGF-beta Latent TGF-beta Latent TGF-beta->TGF-beta Ligand Activation LAP LAP LAP->TGF-beta Ligand sequesters KRFK KRFK KRFK->Latent TGF-beta induces release TGFBR1 TGFBR1 TGFBR2->TGFBR1 recruits & phosphorylates SMAD2/3 SMAD2/3 TGFBR1->SMAD2/3 phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD2/3-SMAD4 Complex p-SMAD2/3->SMAD Complex SMAD2/3->p-SMAD2/3 SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates SRI-011381 SRI-011381 SRI-011381->p-SMAD2/3 promotes

Caption: Canonical TGF-β signaling pathway and points of intervention.

Experimental Protocols

To assess the activity of potential TGF-β activators, two primary assays are commonly employed: Western blotting for SMAD2/3 phosphorylation and a SMAD-responsive luciferase reporter assay.

Western Blot for Phospho-SMAD2/3

This method directly measures the phosphorylation of SMAD2 and SMAD3, a key step in pathway activation.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HaCaT, HeLa, or NIH/3T3) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-22 hours in serum-free media to reduce basal signaling.

  • Treat cells with the small molecule activator at various concentrations for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., 5-10 ng/mL recombinant TGF-β1) and a vehicle control.

b. Cell Lysis:

  • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[16]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly (e.g., 3 pulses of 15 seconds) to ensure the release of nuclear proteins.[16]

  • Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17]

c. SDS-PAGE and Immunoblotting:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per lane by boiling in SDS sample buffer.

  • Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody against phospho-SMAD2/3 (e.g., at 1:1000 dilution) overnight at 4°C.[17][18]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.[17]

  • Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • To normalize, strip the membrane and re-probe for total SMAD2/3 or a loading control like GAPDH.

(CAGA)12 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the SMAD complex. It utilizes a reporter construct where the luciferase gene is driven by a promoter containing multiple tandem repeats of the SMAD-binding element (CAGA box).[19][20][21]

a. Cell Transfection and Plating:

  • Co-transfect a suitable cell line (e.g., HEK293T) with the (CAGA)12-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Stable cell lines expressing the reporter are also commonly used.[21][22]

  • Plate the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.

b. Compound Treatment:

  • Serum-starve the cells for 4-6 hours.

  • Add the test compounds at various concentrations. Include a positive control (TGF-β1) and a vehicle control.

  • Incubate for 16-24 hours.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine potency.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and validating a small molecule TGF-β activator.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action Screening High-Throughput Screen (CAGA)12-Luciferase Assay Hit_ID Hit Identification (Dose-Response Analysis) Screening->Hit_ID Western Western Blot (p-SMAD2/3) Hit_ID->Western qPCR Target Gene Expression (qRT-PCR for PAI-1, SNAIL) Western->qPCR MoA Mechanism Studies (e.g., Receptor Binding Assays, Latent Complex Activation) qPCR->MoA Specificity Pathway Specificity (Test against other pathways) MoA->Specificity

Caption: Workflow for discovery and validation of TGF-β activators.

References

Navigating Therapeutic Strategies in Patient-Derived Cancer Models: A Comparative Guide to SRI-011381 and Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel TGF-β Agonist Against Established Chemotherapies in Advanced Preclinical Models.

The landscape of preclinical cancer research is increasingly shifting towards patient-derived cell models, such as organoids and spheroids, which more faithfully recapitulate the complex biology of a patient's tumor. In the quest for novel therapeutic strategies, SRI-011381 has emerged as a potent, orally active agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide provides a comparative overview of SRI-011381's potential role in oncology, benchmarked against the performance of standard-of-care chemotherapies in patient-derived cell models of pancreatic, colorectal, and ovarian cancers.

SRI-011381: A Modulator of the Dual-Edged TGF-β Pathway

SRI-011381 (also known as C381) is a small molecule that activates the TGF-β signaling cascade.[1][2] The TGF-β pathway is a critical regulator of cellular processes, exhibiting a paradoxical role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[3][4] However, in advanced cancers, tumor cells often become resistant to these suppressive effects and exploit TGF-β signaling to promote invasion, metastasis, and immunosuppression.[3][4]

Given this dual role, both agonists and inhibitors of the TGF-β pathway are being investigated as potential cancer therapies. While inhibitors aim to block the pro-tumorigenic effects in late-stage cancers, an agonist like SRI-011381 could theoretically be explored for its tumor-suppressive functions in specific contexts, although its primary validation has been in neuroprotective and anti-inflammatory settings.[5] It is crucial to note that to date, there is no direct experimental data validating the efficacy of SRI-011381 in patient-derived cancer cell models. The following comparisons are therefore based on its mechanism of action versus the established performance of standard therapies.

Performance of Standard-of-Care Chemotherapies in Patient-Derived Organoid (PDO) Models

Patient-derived organoids (PDOs) have demonstrated a remarkable ability to predict clinical responses to chemotherapy.[6][7] The tables below summarize the efficacy of common cytotoxic agents in PDOs from three prevalent cancer types.

Table 1: Efficacy of Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids

Patient-Derived Organoid LineGemcitabine IC50Study Findings
Multiple PDAC PDOsVaried (correlation with clinical outcome)Pancreatic PDOs accurately recapitulated patient-specific gemcitabine responses, showing a strong correlation between in vitro sensitivity and clinical outcomes.[8]
Chemotherapy-Resistant PDAC PDOsHighHigh-throughput screening on gemcitabine-resistant PDOs identified irbesartan as a potential sensitizer.[9]

Table 2: Efficacy of Oxaliplatin in Colorectal Cancer (CRC) Patient-Derived Organoids

Patient-Derived Organoid LineOxaliplatin IC50Study Findings
Multiple CRC PDOsCutoff value: 43.26 μmol/L for FOLFOXA defined IC50 cutoff for a fluorouracil/oxaliplatin combination in PDOs could effectively distinguish chemosensitive from non-sensitive patients and predict survival benefits.[10]
Oxaliplatin-Resistant CRC Cell Lines>10-fold increase from parentalChemoresistant cell lines showed increased sensitivity to TRAIL-mediated apoptosis, suggesting a potential sequential therapy.[11][12]

Table 3: Efficacy of Paclitaxel and Carboplatin in Ovarian Cancer Patient-Derived Organoids

Patient-Derived Organoid LineDrug and IC50/ResponseStudy Findings
Multiple Ovarian Cancer PDOsPaclitaxel (varied)PDOs from platinum-resistant patients showed mixed responses to paclitaxel, suggesting its potential as a second-line therapy predictor.[13]
High-Grade Serous Carcinoma PDOsCarboplatin/Paclitaxel CombinationPDOs recapitulated patient responses to neoadjuvant carboplatin and paclitaxel combination therapy across various clinical outcomes.
Carcinosarcoma and HGSC PDOsPaclitaxel (10 nM)Carcinosarcoma organoids showed higher sensitivity to paclitaxel (40% survival) compared to high-grade serous carcinoma organoids (60-80% survival).

Comparing Therapeutic Approaches: TGF-β Modulation vs. Cytotoxic Chemotherapy

The therapeutic strategies of a TGF-β modulator like SRI-011381 and conventional chemotherapies are fundamentally different.

  • Mechanism of Action: SRI-011381 would act as a signaling pathway modulator, aiming to restore tumor-suppressive functions. In contrast, agents like gemcitabine, oxaliplatin, and paclitaxel are cytotoxic, killing rapidly dividing cells by interfering with DNA synthesis or cell division.

  • Target Population: The efficacy of SRI-011381 would likely be highly context-dependent, relying on the specific genetic and signaling landscape of the tumor. Chemotherapies have a broader, albeit more toxic, mechanism of action.

  • Potential for Resistance: Resistance to chemotherapy is a major clinical challenge. While the mechanisms of resistance to TGF-β modulators are still being elucidated, they are expected to differ from those of cytotoxic agents.

While direct data for SRI-011381 in cancer PDOs is unavailable, studies on TGF-β inhibitors like Galunisertib and Vactosertib in patient-derived xenograft (PDX) models have shown promise in reducing tumor burden and metastasis, particularly in combination with other therapies. This suggests that modulating the TGF-β pathway is a viable, albeit complex, therapeutic avenue in oncology.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison of the therapeutic approaches.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFBR2 TGF-beta Receptor II TGF-beta Ligand->TGFBR2 TGFBR1 TGF-beta Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., p21, PAI-1) SMAD_complex->Transcription Translocates & Regulates SRI_011381 SRI-011381 (Agonist) SRI_011381->TGFBR1 Activates

Caption: TGF-β signaling pathway activated by SRI-011381.

PDO_workflow Patient Patient Tumor Tissue (Biopsy/Resection) Dissociation Tissue Dissociation (Enzymatic/Mechanical) Patient->Dissociation Embedding Embedding in Extracellular Matrix Dissociation->Embedding Culture 3D Organoid Culture (Niche Factors) Embedding->Culture Screening High-Throughput Drug Screening Culture->Screening Analysis Viability/Apoptosis Assay (e.g., CellTiter-Glo) Screening->Analysis Data Data Analysis (IC50 Calculation) Analysis->Data

Caption: Experimental workflow for PDO drug sensitivity testing.

logic_comparison cluster_sri SRI-011381 Characteristics cluster_chemo Chemotherapy Characteristics cluster_tgfi TGF-β Inhibitor Characteristics Therapy Therapeutic Approaches for Cancer SRI SRI-011381 (TGF-β Agonist) Therapy->SRI Chemo Standard Chemotherapy Therapy->Chemo TGF_I TGF-β Inhibitors Therapy->TGF_I SRI_Mech Mechanism: Signaling Pathway Modulation (Potential Tumor Suppression) SRI->SRI_Mech SRI_Target Target: Context-Dependent (TGF-β Pathway Competent Tumors) SRI->SRI_Target Chemo_Mech Mechanism: Cytotoxic (DNA Damage, Mitotic Inhibition) Chemo->Chemo_Mech Chemo_Target Target: Rapidly Proliferating Cells (Broad Spectrum) Chemo->Chemo_Target TGF_I_Mech Mechanism: Signaling Pathway Blockade (Anti-Metastatic, Immune Activation) TGF_I->TGF_I_Mech TGF_I_Target Target: Late-Stage Tumors (High TGF-β Signaling) TGF_I->TGF_I_Target

Caption: Logical comparison of therapeutic strategies.

Experimental Protocols

1. Establishment of Patient-Derived Organoids (PDOs)

This protocol is a generalized summary based on established methods.

  • Tissue Acquisition and Processing: Fresh tumor tissue from surgical resections or biopsies is transported in a sterile medium. The tissue is minced and subjected to enzymatic digestion (e.g., using collagenase and dispase) and mechanical dissociation to obtain a single-cell or small-cell-cluster suspension.

  • Embedding and Culture: The cell suspension is embedded in a basement membrane extract (e.g., Matrigel) and plated as droplets in multi-well plates. After polymerization of the matrix, organoid culture medium is added. The medium is typically supplemented with a variety of niche factors, which may include Wnt agonists (e.g., R-spondin), EGF, Noggin (a BMP inhibitor), and a TGF-β inhibitor (e.g., A83-01) to support the growth of normal and cancerous epithelial cells.[2]

  • Maintenance and Expansion: The medium is refreshed every 2-3 days. Organoids are passaged every 1-2 weeks by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.

2. High-Throughput Drug Sensitivity Assay

This protocol is adapted from established high-throughput screening methods for PDOs.

  • Organoid Plating: Established PDOs are dissociated into small fragments or single cells and counted. A standardized number of cells/fragments are re-suspended in the basement membrane matrix and plated in 384-well plates.

  • Drug Administration: A serial dilution of the therapeutic agents (e.g., SRI-011381, gemcitabine, oxaliplatin, paclitaxel) is prepared. Using an automated liquid handler, the drugs are added to the appropriate wells. Control wells receive the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a defined period, typically 5-7 days, to allow for the drugs to exert their effects.

  • Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Luminescence readings are normalized to the vehicle-treated control wells. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using appropriate statistical software (e.g., GraphPad Prism).

Conclusion

Patient-derived cell models, particularly organoids, are powerful platforms for preclinical drug validation and personalized medicine. While SRI-011381, a TGF-β signaling agonist, presents an intriguing mechanism of action, its potential in oncology remains to be explored through direct testing in these advanced models. Standard-of-care chemotherapies demonstrate variable but clinically correlated efficacy in PDOs, reinforcing the value of these models for predicting patient response. The comparison underscores a critical distinction between targeted, pathway-modulating agents and broad-spectrum cytotoxic drugs. Future validation of SRI-011381 in patient-derived cancer models will be essential to determine its therapeutic potential and define the specific patient populations that may benefit from a TGF-β agonist strategy.

References

Comparative Analysis of SRI-011381-d5 and Other Fibrosis Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of SRI-011381-d5 in the context of established anti-fibrotic therapies reveals a critical distinction in its mechanism of action. While researchers actively seek novel modulators to combat fibrotic diseases, this guide provides a comparative overview of this compound, a known transforming growth factor-beta (TGF-β) signaling agonist, alongside two FDA-approved anti-fibrotic drugs, pirfenidone and nintedanib. This analysis is intended for researchers, scientists, and drug development professionals to highlight the contrasting effects of these compounds on key fibrotic pathways.

Executive Summary

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ damage and failure. The TGF-β pathway is a central driver of this process. This guide compares this compound, a molecule that activates the TGF-β pathway, with pirfenidone and nintedanib, which are established inhibitors of fibrotic processes. Preclinical data indicates that this compound, by activating TGF-β signaling, is likely to promote fibrosis, in stark contrast to the therapeutic goals of current anti-fibrotic treatments. This document presents available data on these compounds, details experimental methodologies for their evaluation, and provides visual representations of the involved signaling pathways.

Comparative Data on Fibrosis Modulators

The following tables summarize the mechanisms of action and reported effects of this compound, pirfenidone, and nintedanib on key markers of fibrosis. It is important to note that direct comparative studies involving this compound in fibrosis models are limited. The data for this compound is primarily based on its known function as a TGF-β agonist and its observed effects in various in vitro and in vivo models, which are often not focused on fibrosis treatment.

Table 1: Mechanism of Action

CompoundTarget(s)Primary Mechanism of Action in Fibrosis
This compound TGF-β Signaling PathwayAgonist of the TGF-β signaling pathway, expected to promote the transcription of pro-fibrotic genes.[1]
Pirfenidone Multiple targets including TGF-β, TNF-αInhibits TGF-β-induced collagen synthesis and fibroblast proliferation; possesses anti-inflammatory and antioxidant properties.[2]
Nintedanib Tyrosine Kinase Receptors (VEGFR, FGFR, PDGFR)Inhibits signaling pathways mediated by vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in fibroblast proliferation, migration, and differentiation.[3][4]

Table 2: In Vitro Effects on Fibrotic Markers

CompoundEffect on Collagen ExpressionEffect on α-SMA ExpressionEffect on Fibroblast Proliferation
This compound Increases Collagen-1 expression.[5][6]Increases α-SMA expression.[5][6]Promotes proliferation of mouse lung fibroblasts.[5]
Pirfenidone Dose-dependently inhibits TGF-β1-induced collagen type I expression.Reduces the amount of α-SMA.Dose-dependently reduces proliferation of fibroblastic cells.
Nintedanib Inhibits TGF-β-induced collagen secretion.[7]Does not prevent increases in tissue α-SMA expression.Inhibits TGFβ1-induced fibroblast proliferation.

Table 3: In Vivo Effects in Animal Models of Fibrosis

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound Not extensively studied in fibrosis models for anti-fibrotic efficacy. As a TGF-β agonist, it is expected to exacerbate fibrosis.Oral bioavailability of approximately 50% in mice.In a model of myocardial fibrosis, administration of a TGF-β1/Smad3 agonist (SRI-011381) abolished the protective effects of an experimental therapeutic.[8]
Pirfenidone Bleomycin-induced pulmonary fibrosis in mice and other models.OralSignificantly reduces lung fibrosis by downregulating the production of growth factors and procollagens.[9]
Nintedanib Bleomycin-induced pulmonary fibrosis in rodents.OralAttenuates bleomycin-induced lung fibrosis by inhibiting fibroblast proliferation and ECM deposition.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro- or anti-fibrotic potential of compounds like this compound, pirfenidone, and nintedanib.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to mimic human idiopathic pulmonary fibrosis.[10]

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 - 3 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.

  • Treatment:

    • Vehicle control group.

    • Bleomycin + Vehicle group.

    • Bleomycin + Test Compound (e.g., this compound, pirfenidone, nintedanib) group. Treatment is typically initiated a few days after bleomycin administration and continued for a specified period (e.g., 14 or 21 days).

  • Endpoints:

    • Histological Analysis: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition. Fibrosis can be scored using the Ashcroft scale.

    • Hydroxyproline Assay: A portion of the lung tissue is hydrolyzed to measure the hydroxyproline content, a quantitative marker of total collagen.

    • Immunohistochemistry/Immunofluorescence: Lung sections are stained for α-SMA to identify myofibroblasts.

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by qRT-PCR.

Cell Culture and Treatment
  • Cell Line: Primary human pulmonary fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF) or normal human lung fibroblasts.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with serum-free or low-serum medium for 24 hours before treatment with the test compounds (e.g., this compound, pirfenidone, nintedanib) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (typically 1-10 ng/mL).

Western Blot for α-SMA and Collagen I
  • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against α-SMA and Collagen I. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Hydroxyproline Assay for Collagen Quantification
  • Sample Preparation: Lung tissue is homogenized and hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.

  • Assay Procedure: The hydrolyzed samples are neutralized and then incubated with Chloramine-T and a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde).

  • Measurement: The absorbance is measured at 550-560 nm. The hydroxyproline concentration is determined from a standard curve and is used to calculate the total collagen content.

Sirius Red Staining for Collagen Visualization and Quantification
  • Staining: Deparaffinized and rehydrated tissue sections are stained with a Picro-Sirius Red solution for 1 hour.

  • Washing and Mounting: Sections are washed with acidified water, dehydrated, and mounted.

  • Visualization: Stained sections are viewed under a bright-field or polarized light microscope. Under polarized light, collagen fibers appear birefringent (yellow/orange for thicker type I collagen and green for thinner type III collagen).

  • Quantification: The percentage of the stained area can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing fibrosis modulators.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA translocates to nucleus & binds Transcription Transcription of Pro-fibrotic Genes (e.g., Collagen, α-SMA) DNA->Transcription SRI_011381 This compound SRI_011381->TGFbRI activates Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits production Pirfenidone->SMAD_complex inhibits nuclear translocation

Caption: TGF-β Signaling Pathway and Points of Intervention.

RTK_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream FGFR->Downstream VEGFR->Downstream Proliferation Fibroblast Proliferation, Migration, Differentiation Downstream->Proliferation Nintedanib Nintedanib Nintedanib->PDGFR inhibits Nintedanib->FGFR inhibits Nintedanib->VEGFR inhibits

Caption: Receptor Tyrosine Kinase (RTK) Signaling and Nintedanib's Mechanism.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Bleomycin-induced Lung Fibrosis) cluster_invitro In Vitro Model (e.g., Human Lung Fibroblasts) Animal_Model Induce Fibrosis in Mice Treatment_Groups Administer Vehicle, this compound, Pirfenidone, or Nintedanib Animal_Model->Treatment_Groups Analysis_InVivo Assess Lung Fibrosis: - Histology (Sirius Red, Masson's Trichrome) - Hydroxyproline Assay - Immunohistochemistry (α-SMA) Treatment_Groups->Analysis_InVivo Data_Comparison Comparative Data Analysis Analysis_InVivo->Data_Comparison Cell_Culture Culture Fibroblasts Stimulation_Treatment Stimulate with TGF-β1 and Treat with Vehicle, this compound, Pirfenidone, or Nintedanib Cell_Culture->Stimulation_Treatment Analysis_InVitro Assess Fibrotic Markers: - Western Blot (Collagen I, α-SMA) - qRT-PCR (Pro-fibrotic genes) - Proliferation Assay Stimulation_Treatment->Analysis_InVitro Analysis_InVitro->Data_Comparison

Caption: General Experimental Workflow for Comparing Fibrosis Modulators.

Conclusion

The available evidence strongly suggests that this compound, as a TGF-β signaling agonist, would likely promote fibrotic processes rather than inhibit them. This positions it in direct opposition to the therapeutic strategies employed by established anti-fibrotic drugs like pirfenidone and nintedanib, which aim to suppress pro-fibrotic signaling. For researchers in the field, this compound may serve as a useful tool to study the mechanisms of TGF-β-driven fibrosis in preclinical models. However, its potential as a therapeutic agent for fibrotic diseases is not supported by its known mechanism of action. Further direct comparative studies are necessary to fully elucidate the quantitative differences in the effects of these compounds on fibrotic endpoints. This guide provides a foundational framework for designing and interpreting such studies.

References

Safety Operating Guide

Proper Disposal of SRI-011381-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of SRI-011381-d5, a potent TGF-β/Smad signaling agonist used in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

This compound is an orally active, neuroprotective compound that requires careful handling throughout its lifecycle, including disposal.[1][2] As a novel agonist in the TGF-β signaling pathway, its potential long-term environmental and health effects are not fully characterized, necessitating a cautious approach to waste management.[3]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure, unused compound, solutions, contaminated personal protective equipment (PPE), and any labware that has come into direct contact with the substance.

Key Disposal Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain. This can have detrimental effects on aquatic life and wastewater treatment systems.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Label Clearly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Disposal Procedures for Different Waste Streams

The following table outlines the recommended disposal procedures for various types of waste generated during the handling of this compound.

Waste TypeContainerDisposal Protocol
Unused/Expired Solid Compound Original, sealed container or a securely sealed, compatible waste container.Collect in a designated hazardous waste accumulation area. Do not attempt to open or consolidate without EHS approval.
Solutions (Aqueous/Organic) Leak-proof, screw-cap polyethylene or glass container compatible with the solvent.Collect all solutions containing this compound. Do not mix with incompatible waste streams. Maintain a pH between 6.0 and 8.0 for aqueous solutions before collection, if feasible and safe to do so.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, labeled hazardous waste container.Place all disposable labware that has come into contact with this compound into this container.
Contaminated PPE (e.g., gloves, lab coat) Labeled, sealed plastic bag or container.Segregate from general laboratory trash. All PPE worn while handling the compound should be considered contaminated.

Experimental Protocol: Decontamination of Non-Disposable Labware

For non-disposable labware (e.g., glassware), a triple-rinse procedure is recommended before it is returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve this compound (e.g., DMSO, ethanol).[4][5] Collect this initial rinse as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent. This rinse should also be collected as hazardous waste.

  • Final Rinse: A final rinse with the solvent can be performed. Depending on institutional policy, this final rinse may also need to be collected as hazardous waste.

  • Drying: Allow the labware to fully dry in a well-ventilated area, such as a fume hood.

Signaling Pathway of this compound

This compound acts as an agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The following diagram illustrates the canonical Smad-dependent signaling cascade initiated by this compound.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TBRII TGF-β Receptor II This compound->TBRII Binds and Activates TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits and Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_Complex Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Binds Smad4 Smad4 Smad4->Smad_Complex Binds Smad_Complex_Nuc Smad2/3-Smad4 Complex Smad_Complex->Smad_Complex_Nuc Translocates DNA Target Gene Promoters Smad_Complex_Nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Regulates

Caption: Canonical TGF-β/Smad signaling pathway activated by this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. In case of a spill or exposure, follow your laboratory's established emergency procedures immediately.

References

Safeguarding Your Research: Essential Protocols for Handling SRI-011381-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling SRI-011381-d5. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity. This compound, a deuterated analog of a potent TGF-β signaling agonist, requires careful handling due to its potential biological activity and associated hazards.

The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the official Safety Data Sheet (SDS) for SRI-011381.[1] For safety purposes, the deuterated and non-deuterated forms of the compound should be handled with the same level of precaution.

Hazard Identification and Personal Protective Equipment

SRI-011381 is classified with specific health hazards that necessitate the use of appropriate personal protective equipment.[1] The compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] In vivo studies with the non-deuterated form have also indicated potential for hematological toxicity, including reductions in red blood cells, hematocrit, and hemoglobin.

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect against serious eye irritation from dust or splashes.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing.To prevent skin exposure.[1]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling larger quantities of powder.To prevent respiratory tract irritation from dust or aerosols.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling of this compound extends from initial preparation to final disposal. All procedures involving the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep the container locked up and away from incompatible materials.

Preparation of Solutions:
  • All weighing and solution preparation of the powdered compound should be performed in a chemical fume hood to avoid inhalation of dust.

  • Use personal protective equipment as specified in the table above.

  • Avoid generating dust during handling.

Spill and Emergency Procedures:
  • Spill: In case of a spill, avoid breathing dust or vapors.[1] Evacuate personnel to a safe area.[1] Wear full personal protective equipment, including respiratory protection.[1] Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • Inhalation: Remove the individual from the exposure area to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Disposal Plan:
  • All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[1] Do not allow the material to enter drains or waterways.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound throughout the experimental process.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Gloves, Lab Coat, Eye Protection) prep_hood 2. Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh this compound Powder prep_hood->prep_weigh prep_dissolve 4. Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_handle 5. Handle Solutions with Care prep_dissolve->exp_handle exp_spill 6. Follow Spill Protocol if Necessary exp_handle->exp_spill If Spill Occurs cleanup_decon 7. Decontaminate Work Surfaces exp_handle->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_handwash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_handwash cleanup_dispose 11. Dispose of Waste via Certified Vendor cleanup_handwash->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。